Thermodynamics of N-Phosphocreatinate Hydrolysis in Aqueous Solution: A Technical Guide for Drug Development
Executive Summary N-phosphocreatinate (commonly known as phosphocreatine or PCr) is a highly exergonic phosphagen that serves as the primary spatial and temporal energy buffer in tissues with fluctuating energy demands,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-phosphocreatinate (commonly known as phosphocreatine or PCr) is a highly exergonic phosphagen that serves as the primary spatial and temporal energy buffer in tissues with fluctuating energy demands, such as the myocardium and skeletal muscle. For drug development professionals targeting metabolic pathways—such as designing creatine kinase (CK) inhibitors for oncology or phosphagen analogs for heart failure—a rigorous understanding of PCr hydrolysis thermodynamics is non-negotiable. This whitepaper deconstructs the thermodynamic parameters, causality, and self-validating experimental protocols required to profile PCr in aqueous solutions.
The Thermodynamic Core of PCr Hydrolysis
The hydrolysis of N-phosphocreatinate in an aqueous environment is defined by the cleavage of its phosphorus-nitrogen (P-N) bond:
PCr2−+H2O⇌Cr+Pi2−
This reaction is exceptionally exergonic, possessing a standard Gibbs free energy (
ΔG∘′
) of approximately -43.0 kJ/mol at physiological pH (7.0) 1. This value is significantly more negative than the hydrolysis of ATP (-30.5 kJ/mol), which thermodynamically drives the CK reaction to synthesize ATP from ADP.
Causality of the Exergonic Nature:
Resonance Stabilization : In the intact PCr molecule, the electronegative phosphoryl group restricts the delocalization of electrons within the guanidino group. Upon hydrolysis, the free creatine molecule regains full resonance stabilization across its nitrogen atoms.
Electrostatic Repulsion : Cleavage of the P-N bond relieves the intense electrostatic repulsion between the negatively charged phosphate group and the partial positive charges on the guanidino nitrogens.
Hydration Energy : The separated products (creatine and orthophosphate) exhibit a higher combined hydration energy than the parent PCr molecule, releasing heat into the aqueous solution.
Table 1: Standard Thermodynamic Parameters of N-Phosphocreatinate Hydrolysis
(Conditions: pH = 7.0, 298.15 K, 1 atm, I = 0.25 M)
Parameter
Value
Physical Meaning & Causality
Standard Gibbs Free Energy (
ΔG∘′
)
-43.0 kJ/mol
Highly spontaneous; provides the thermodynamic driving force for the rapid rephosphorylation of ADP via the CK shuttle 1.
Standard Enthalpy (
ΔH∘′
)
-35.0 kJ/mol
Exothermic; reflects the net energy release from breaking the P-N bond and forming stronger solvent-solute hydration bonds 2.
Standard Entropy (
TΔS∘′
)
~8.0 kJ/mol
Positive entropy change; driven by the increase in molecular microstates and enhanced resonance of free creatine.
Experimental Methodologies for Thermodynamic Profiling
To ensure scientific integrity, thermodynamic data must be derived from self-validating experimental systems. Below are the gold-standard protocols for measuring the enthalpy and free energy of PCr hydrolysis.
Objective: Direct measurement of the exothermic heat of PCr hydrolysis (
ΔH
) without relying on the Van 't Hoff equation, which is susceptible to errors from temperature-dependent heat capacities.
Step-by-Step Methodology :
Preparation : Equilibrate the ITC sample cell (e.g., at 298.15 K) with a buffered aqueous solution (50 mM HEPES, pH 7.0) containing 1 mM ADP and a catalytic concentration of purified Creatine Kinase.
Titration : Inject 10 µL aliquots of 50 mM N-phosphocreatinate from the automated syringe into the sample cell at 180-second intervals.
Measurement : The instrument records the differential electrical power (
μcal/s
) required to maintain a zero temperature gradient between the sample cell and a reference cell (containing only water).
Self-Validation (Blanking & Calibration) :
Blanking: Perform a control titration of PCr into the buffer lacking CK to quantify the heat of dilution. Subtract this background from the active titration data.
Electrical Calibration: Apply a known electrical heat pulse (Joule heating) to the sample cell post-experiment. This validates the cell's heat capacity (
Cp
) and mathematically links the raw voltage response to absolute joules, ensuring the measured
ΔH
of ~-35 kJ/mol is instrument-independent 3.
Protocol 2: In Vivo
31P
-NMR Spectroscopy for Free Energy (
ΔG
) Profiling
Objective: Non-destructive quantification of steady-state metabolite concentrations to calculate the actual Gibbs free energy (
ΔG
) in living tissue or complex aqueous suspensions.
Step-by-Step Methodology :
Preparation : Position the biological sample (e.g., isolated perfused myocardium) within the bore of a high-field NMR spectrometer (e.g., 9.4 Tesla) tuned to the
31P
Larmor frequency.
Acquisition : Apply a 90° radiofrequency (RF) pulse and acquire the Free Induction Decay (FID) signals. Maintain a repetition time (
TR
)
≥5×T1
to ensure full longitudinal relaxation, preventing signal saturation.
Spectral Processing : Fourier-transform the FID into the frequency domain. Integrate the area under the peaks corresponding to PCr (~0 ppm) and inorganic phosphate (
Pi
).
Self-Validation (Internal pH Referencing) : Traditional biochemical extraction artificially hydrolyzes PCr. NMR avoids this and provides a self-validating internal pH meter. Calculate the exact intracellular pH by measuring the chemical shift difference (
δ
) between the
Pi
peak and the PCr peak (which is insensitive to pH). Use the modified Henderson-Hasselbalch equation:
pH=pKa+logδbase−δδ−δacid
.
Expert Insight: Because free cytosolic ADP is typically below the NMR detection limit (~10 µM), its concentration is mathematically derived assuming the CK reaction is at near-equilibrium, utilizing the measured PCr, ATP, and the internally validated pH.
The Creatine Kinase Phosphotransfer Shuttle
The thermodynamics of PCr hydrolysis are spatially coupled to cellular work through the CK shuttle. The high
ΔG∘′
of PCr allows it to act as a transportable energy currency, diffusing from mitochondria to myofibrils more efficiently than ATP.
Figure 1: The Creatine Kinase (CK) Phosphotransfer Shuttle.
Implications for Drug Development
Understanding the exact thermodynamics of PCr hydrolysis is critical for rational drug design:
Phosphagen Analogs : Molecules like cyclocreatine are phosphorylated by CK but possess a lower standard free energy of hydrolysis (
ΔG∘′≈−34
kJ/mol) compared to PCr. This creates a "leaky" energy buffer that releases ATP at lower phosphorylation potentials, which is currently being investigated to protect ischemic myocardium during heart failure.
Oncology : Certain high-energy-demand tumors overexpress BB-CK to maintain ATP levels via PCr hydrolysis. Designing small-molecule inhibitors that trap CK in a transition state requires precise thermodynamic mapping of the active site's enthalpy-entropy compensation during the P-N bond cleavage.
N-phosphocreatinate molecular structure and thermal stability
An In-Depth Technical Guide to the Molecular Structure and Thermal Stability of N-Phosphocreatine For Researchers, Scientists, and Drug Development Professionals Abstract N-phosphocreatine (PCr), a pivotal high-energy ph...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Molecular Structure and Thermal Stability of N-Phosphocreatine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phosphocreatine (PCr), a pivotal high-energy phosphate compound, serves as a critical temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][2] Its primary role is the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP), a reaction catalyzed by creatine kinase.[2] The efficacy and stability of N-phosphocreatine are intrinsically linked to its unique molecular architecture, particularly the high-energy phosphoramidate bond. This guide provides a comprehensive technical overview of the molecular structure of N-phosphocreatine and an in-depth analysis of its thermal and chemical stability. We will explore the causality behind experimental choices for its characterization, presenting field-proven protocols for structural elucidation and thermal analysis, designed to provide researchers and drug development professionals with a robust framework for their investigations.
The N-Phosphocreatine Molecular Framework
N-phosphocreatine, or creatine phosphate, is a phosphorylated derivative of creatine.[2] Its structure is fundamental to its function as a high-energy phosphate donor.
Chemical Structure and Bonding
The molecule consists of a creatine backbone with a phosphate group covalently attached to the primary nitrogen of the guanidino group.[1] This P-N linkage forms a phosphoramidate bond , which is the key to its high-energy nature.[3] The standard free energy of hydrolysis (ΔG°') for this bond is approximately -43.1 kJ/mol, which is significantly more exergonic than the terminal phosphoanhydride bond in ATP (-30.5 kJ/mol), enabling the efficient and thermodynamically favorable transfer of the phosphate group to ADP.[3]
At physiological pH, N-phosphocreatine exists predominantly as a zwitterion, with a negatively charged carboxylate group and delocalized charge across the guanidinium-phosphate moiety.[3]
Caption: Molecular structure of N-phosphocreatine.
Physicochemical Properties
A summary of key physicochemical properties is essential for handling and formulation. N-phosphocreatine is typically a white crystalline powder with high solubility in water.[3][4][5]
The stability of N-phosphocreatine is a critical parameter for its biological function, therapeutic application, and long-term storage. Its degradation is primarily influenced by pH and temperature.
Influence of pH
N-phosphocreatine's stability is highly pH-dependent.
Acidic Conditions (pH < 4.0): The molecule is labile and undergoes rapid, non-enzymatic hydrolysis of the phosphoramidate bond to yield creatine and inorganic phosphate (Pi).[3] It can also degrade under these conditions.[5]
Physiological Conditions (pH ~7.4): It is relatively stable, allowing it to function effectively as an energy reserve.[3] However, over time, it can undergo a slow, spontaneous, non-enzymatic cyclization to form creatinine and Pi.[2]
Alkaline Conditions (pH 8.0 - 11.0): Stability is significantly enhanced.[7] For experimental purposes, preparing stock solutions in an alkaline buffer (e.g., pH 11) is recommended to minimize degradation.[7]
Influence of Temperature
Temperature accelerates degradation across all pH levels.
Storage: For maximum stability, aqueous solutions should be stored at refrigerated (2-8°C) or frozen (-20°C) temperatures.[7] Stock solutions stored under alkaline conditions at -20°C can be stable for up to three months.[7]
Experimental Conditions: It is crucial to maintain consistent temperature during experiments to ensure reproducible results.[7] Temperatures above 45°C can accelerate proton-deuterium exchange, which can be observed in NMR studies.[8]
Caption: Factors influencing the stability and degradation of N-phosphocreatine.
Methodologies for Structural Characterization
Elucidating the precise molecular structure requires sophisticated analytical techniques. The choice of method depends on the desired level of detail, from connectivity to three-dimensional atomic arrangement.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-invasive technique for confirming the molecular structure, studying molecular dynamics, and quantifying N-phosphocreatine in vitro and in vivo.[9][10][11] Both ³¹P and ¹H NMR are highly informative.
Expertise & Causality:
³¹P-NMR is chosen for its specificity. It directly probes the phosphorus nucleus, allowing for clear differentiation between N-phosphocreatine, ATP, Pi, and other phosphorylated metabolites.[11][12] This makes it the gold standard for studying energy metabolism.
¹H-NMR at high magnetic fields (e.g., 9.4 T) can resolve the distinct signals of creatine and N-phosphocreatine, enabling quantification of both pools.[9][10][13] This is crucial for assessing the total creatine pool and the PCr/(PCr+Cr) ratio.
Step-by-Step Protocol (³¹P-NMR):
Sample Preparation: Dissolve high-purity N-phosphocreatine sodium salt in a D₂O-based buffer to a final concentration of 5-10 mM. The use of D₂O provides a lock signal for the spectrometer. A phosphate buffer at pH 11.0 is recommended for enhanced stability.[7]
Instrument Calibration: Calibrate the spectrometer using an external standard of 85% phosphoric acid, defined as 0 ppm.
Acquisition Parameters:
Spectrometer Frequency: ≥200 MHz for ³¹P.
Pulse Angle: A 90° pulse angle is used to maximize the signal in a single scan.
Relaxation Delay (D1): Set to 5 times the longest T1 relaxation time of the phosphorus nuclei of interest to ensure full relaxation and allow for accurate quantification. A typical value is 15-20 seconds.
Number of Scans: Signal-average a sufficient number of scans (e.g., 64-256) to achieve an adequate signal-to-noise ratio.
Data Processing: Apply an exponential line-broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio. Fourier transform the free induction decay (FID), phase correct the spectrum, and perform baseline correction.
Analysis: The N-phosphocreatine signal will appear as a singlet. Integrate the peak area for quantification relative to an internal standard.
Protocol: X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state.[14] It provides precise data on bond lengths, bond angles, and conformation.
Caption: Experimental workflow for X-ray crystallography.
Step-by-Step Methodology:
Crystallization: This is the most critical and empirical step. High-purity N-phosphocreatine is dissolved in a suitable solvent (typically water). Crystallization is induced by methods such as slow evaporation or vapor diffusion against an anti-solvent. A comprehensive screening of conditions (pH, temperature, precipitant) is required.[15][16]
Data Collection: A suitable single crystal is mounted on a goniometer and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.[14] The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
Data Processing: The diffraction spots are indexed to determine the unit cell dimensions and crystal symmetry. The intensities of all spots are integrated.[14]
Structure Solution and Refinement: The phases of the structure factors are determined (the "phase problem"). An initial electron density map is calculated, and an atomic model is built into the density. This model is then refined against the experimental data to improve its fit and accuracy.
Validation: The final structure is validated using established stereochemical and geometric criteria to ensure its quality before deposition in a structural database.
Methodologies for Thermal Stability Analysis
Thermal analysis techniques are indispensable for characterizing the thermal stability, decomposition profile, and phase transitions of pharmaceutical compounds like N-phosphocreatine.[17][18][19]
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20][21][22] It is ideal for determining decomposition temperatures, quantifying volatile components like water in hydrates, and assessing overall thermal stability.[15][23]
Expertise & Causality:
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is chosen to study the inherent thermal decomposition of the material without oxidative side reactions.
Heating Rate: A rate of 10 K/min is a standard starting point. It provides a good balance between resolving distinct thermal events and completing the analysis in a reasonable timeframe.[24] Slower rates (e.g., 5 K/min) can be used to separate overlapping mass loss steps, while faster rates may be used for rapid screening.
Step-by-Step Protocol:
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified reference materials with known Curie points.
Sample Preparation: Place 5-10 mg of the finely ground N-phosphocreatine sample into a clean, tared TGA crucible (e.g., alumina or platinum).
Experimental Parameters:
Temperature Program:
Equilibrate at 30°C for 5 minutes.
Ramp from 30°C to 600°C at a heating rate of 10 K/min.
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
Data Analysis:
Plot the percentage of mass loss versus temperature to generate the TGA thermogram.
Calculate the first derivative of the TGA curve (the DTG curve) to precisely identify the temperatures of the maximum rates of mass loss.[18][24]
Determine the onset temperature of decomposition and the percentage mass loss for each step, which can correspond to dehydration and subsequent decomposition.[15]
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[22][23] It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions, providing information on their temperatures and associated enthalpy changes.[17][21]
Step-by-Step Protocol:
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards like indium.
Sample Preparation: Accurately weigh 2-5 mg of the N-phosphocreatine sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
Experimental Parameters:
Temperature Program: Use the same heating rate and temperature range as the TGA experiment (e.g., 10 K/min from 30°C to 350°C) to allow for direct correlation of thermal events.
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
Data Analysis:
Plot heat flow versus temperature. Endothermic events (e.g., melting, dehydration) are shown as peaks pointing down or up depending on instrument convention, while exothermic events (e.g., decomposition, crystallization) point in the opposite direction.[24]
Determine the onset temperature, peak temperature, and enthalpy (by integrating the peak area) for each thermal event.[24]
Data Interpretation:
By combining TGA and DSC data (a simultaneous thermal analysis, or STA, can perform both at once), a complete thermal profile can be established.[25][26] For instance, an endothermic peak in the DSC curve that corresponds to a mass loss in the TGA curve confirms a dehydration or volatilization event.[25]
A thorough understanding of the molecular structure and stability of N-phosphocreatine is paramount for its application in research and drug development. The high-energy phosphoramidate bond dictates its biochemical function, while its susceptibility to hydrolysis and cyclization, governed by pH and temperature, defines its stability profile. The application of robust analytical methodologies such as NMR, X-ray crystallography, TGA, and DSC provides the detailed characterization required for quality control, formulation development, and mechanistic studies. The protocols and insights presented in this guide offer a validated framework for scientists to confidently investigate this vital biomolecule.
References
Gasparian, A. P., & Khripin, A. G. (1983). 31P-NMR spectrum of phosphocreatine: deuterium-induced splitting of the signal.
Simon, P. (n.d.). Application of thermal analysis methods in biology and medicine. Journal of Thermal Analysis and Calorimetry.
Pfeuffer, J., Tkac, I., Ugurbil, K., Garwood, M., & Gruetter, R. (n.d.).
Wyatt, D. A., et al. (2008). Resolution of creatine and phosphocreatine 1H signals in isolated human skeletal muscle using HR-MAS 1H NMR. Magnetic Resonance in Medicine, 59(6), 1233–1238.
Wyatt, D. A., et al. (2008). Resolution of Creatine and Phosphocreatine H Signals in Isolated Human Skeletal Muscle using HR-MAS H NMR.
Kenyon, G. L., & Reddick, R. E. (1986). Syntheses and NMR studies of specifically labeled [2-15N]phosphocreatine, [2-15N]creatinine, and related 15N-labeled compounds. Journal of the American Chemical Society.
Gentil, P. (n.d.). Factors Affecting the Rate of Phosphocreatine Resynthesis Following Intense Exercise. Sports Medicine.
National Center for Biotechnology Information. (2024). Phosphocreatine. PubChem Compound Summary for CID 9548602.
Grokipedia. (2026).
Fengchen Group Co., Ltd. (n.d.). Creatine Phosphate Or N-phosphocreatine CAS 67-07-2 Manufacturers and Suppliers.
Grassi, B., et al. (2008). Influence of Phosphagen Concentration on Phosphocreatine Breakdown Kinetics. Data From Human Gastrocnemius Muscle. Journal of Applied Physiology, 105(1), 173-180.
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Ellington, W. R. (1989). Phosphocreatine Represents a Thermodynamic and Functional Improvement Over Other Muscle Phosphagens. Journal of Experimental Biology, 143, 177-190.
Carlier, P. G., et al. (2000). An 1H-MRS evaluation of the phosphocreatine/creatine pool (tCr) in human muscle. NMR in Biomedicine, 13(1), 2-7.
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BenchChem. (2025). How to ensure stability of Phosphocreatine disodium tetrahydrate in aqueous solutions. BenchChem Tech Support.
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Meyer, R. A., Brown, T. R., & Kushmerick, M. J. (1985). Phosphocreatine kinetics in humans during exercise and recovery. American Journal of Physiology-Cell Physiology, 248(3), C279-C287.
Mei, X., et al. (2014). Solid-state characterization and transformation of various creatine phosphate sodium hydrates. Journal of Pharmaceutical Sciences, 103(11), 3539-3548.
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
Allen, D. O., & Viola, R. E. (1985). Phosphocreatinine, a high-energy phosphate in muscle, spontaneously forms phosphocreatine and creatinine under physiological conditions. Journal of Biological Chemistry, 260(13), 7562-7566.
Jones, A. M., et al. (2008). Effects of recovery time on phosphocreatine kinetics during repeated bouts of heavy-intensity exercise. Journal of Applied Physiology, 105(2), 515-523.
Szafraniec-Szczęsny, J., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1608.
Li, G., et al. (2013). An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study.
Ganguly, S., Jayappa, S., & Dash, A. (2003). X-ray diffraction patterns of Creatine Edge and Creatine Clear crystallized samples from large volume solution kept at refrigerated condition (4°C).
Wlodawer, A. (n.d.). Protein X-ray Crystallography: Basic principles. Proteopedia.
Salamon, A. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
Frkanec, L., & Miroslav, M. (2014).
Schlattner, U., et al. (2002). The Phosphocreatine Circuit: Molecular and Cellular Physiology of Creatine Kinases, Sensitivity to Free Radicals, and Enhancement by Creatine Supplementation. Molecular and Cellular Biochemistry, 244(1-2), 31-44.
BenchChem. (2025). A Comparative Thermal Analysis (TGA/DSC) of Metal-Phosphorus Compounds. BenchChem Tech Support.
Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference.
An In-depth Technical Guide to the In Vitro Biosynthesis of N-Phosphocreatine
Introduction N-Phosphocreatine (PCr), also known as creatine phosphate, is a pivotal high-energy molecule that functions as a temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
N-Phosphocreatine (PCr), also known as creatine phosphate, is a pivotal high-energy molecule that functions as a temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][2] It serves as a rapidly mobilizable reserve of high-energy phosphate bonds to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP).[3] This reaction, catalyzed by creatine kinase (CK), is fundamental to cellular bioenergetics, maintaining ATP homeostasis during intense metabolic activity.[4] The ability to synthesize PCr in vitro is crucial for a wide range of research applications, from studying the kinetics of creatine kinase to developing novel therapeutic agents and energy-regenerating systems for complex enzymatic assays.[5][6]
This guide provides a comprehensive overview of the core methodologies for the in vitro biosynthesis of N-phosphocreatine. We will delve into the well-established enzymatic pathway, offering a field-proven protocol, and explore an alternative chemical synthesis route. The focus will be on the underlying principles, experimental causality, and self-validating protocols essential for reproducible and high-fidelity results in a research and drug development setting.
Section 1: Enzymatic Biosynthesis of N-Phosphocreatine
The most common and biomimetic approach to synthesizing PCr in vitro is through the enzymatic action of Creatine Kinase (CK, EC 2.7.3.2).[7] This enzyme catalyzes the reversible transfer of a phosphoryl group from ATP to creatine, yielding PCr and ADP.[8]
Principle and Mechanism:
The reaction is a reversible phosphorylation:
Creatine + ATP ⇌ N-Phosphocreatine + ADP[7][9]
The reaction is critically dependent on the presence of divalent cations, typically Magnesium (Mg²⁺), which forms a complex with ATP (MgATP²⁻), the actual substrate for the enzyme.[9] While the reaction is reversible, it can be driven towards the synthesis of PCr by manipulating substrate concentrations, such as providing a molar excess of creatine and ATP.[1] The standard free energy of hydrolysis for PCr is significantly higher than that of ATP, which in a cellular context, favors the regeneration of ATP from ADP.[6] However, in an in vitro system, Le Châtelier's principle allows for the efficient synthesis of PCr by providing high initial concentrations of the reactants on the left side of the equation.
1.1: Causality Behind Experimental Choices
Enzyme Selection: Creatine kinase exists as several isoenzymes with tissue-specific expression, such as CK-MM in skeletal muscle, CK-MB in the myocardium, and CK-BB in the brain.[7][10] For general in vitro synthesis, the muscle-specific CK-MM isoform, often derived from rabbit skeletal muscle, is robust and commercially available. Its high activity and stability make it an ideal choice.
pH Optimization: The optimal pH for the forward reaction (PCr synthesis) catalyzed by CK is around 9.0.[11] Operating at this alkaline pH maximizes the enzymatic activity, leading to higher reaction rates and yields. A biological buffer such as glycine is suitable for maintaining this pH throughout the reaction.[11]
Substrate Stoichiometry: To drive the equilibrium towards PCr formation, creatine is often supplied in molar excess relative to ATP.[11] This ensures that ATP becomes the limiting reagent, maximizing its conversion. Magnesium ions are typically added at a concentration equal to or slightly higher than the ATP concentration to ensure all ATP is in its active MgATP²⁻ form.
Temperature Control: The optimal temperature for most mammalian creatine kinases is between 37-45°C.[11] Maintaining a constant temperature within this range ensures maximal enzyme activity without risking thermal denaturation over the course of the synthesis.
1.2: Detailed Protocol for Enzymatic Synthesis
This protocol is designed for a laboratory-scale synthesis of N-phosphocreatine.
1. Reagent Preparation:
Creatine Stock (1 M): Dissolve 13.11 g of creatine monohydrate in 100 mL of deionized water. Gentle heating may be required to fully dissolve.
ATP Stock (0.5 M): Dissolve 27.56 g of ATP disodium salt in 100 mL of deionized water. Adjust pH to ~7.0 with NaOH.
Magnesium Chloride Stock (1 M): Dissolve 9.52 g of MgCl₂ in 100 mL of deionized water.
Glycine Buffer (1 M, pH 9.0): Dissolve 7.51 g of glycine in ~80 mL of deionized water. Adjust pH to 9.0 with 5 M NaOH and bring the final volume to 100 mL.
Creatine Kinase (CK) Solution: Prepare a solution of rabbit muscle creatine kinase at a concentration of 10-20 mg/mL in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
2. Reaction Assembly:
In a temperature-controlled reaction vessel, combine the following reagents in order:
Reagent
Stock Concentration
Volume for 100 mL Reaction
Final Concentration
Deionized Water
N/A
55 mL
N/A
Glycine Buffer
1 M
10 mL
100 mM
Creatine Stock
1 M
20 mL
200 mM
MgCl₂ Stock
1 M
5 mL
50 mM
ATP Stock
0.5 M
10 mL
50 mM
3. Enzymatic Reaction:
Initiate the reaction by adding the Creatine Kinase solution to a final concentration of approximately 100-200 U/mL.
Maintain the reaction at 40°C with gentle stirring for 3-4 hours.
Monitor the reaction progress. A simple method is to track the pH; as the reaction proceeds, protons are released from ATP hydrolysis, causing a slight drop in pH. The reaction is near completion when the pH stabilizes.[11] Alternatively, aliquots can be taken periodically and analyzed via HPLC.
4. Reaction Termination:
Terminate the reaction by adding an equal volume of cold ethanol or by flash-freezing in liquid nitrogen to precipitate the enzyme and halt its activity. The sample can then be prepared for purification.
1.3: Visualization of the Enzymatic Pathway
Caption: Enzymatic synthesis of N-Phosphocreatine from Creatine and ATP, catalyzed by Creatine Kinase.
Section 2: Chemical Synthesis of N-Phosphocreatine
While enzymatic synthesis is often preferred for its specificity, chemical methods provide an alternative route that avoids the use of biological reagents. One established method involves the phosphorylation of creatinine, followed by alkaline hydrolysis and ring-opening to yield phosphocreatine.[12]
2.1: Overview of a Chemical Pathway
This pathway involves two main steps:
Phosphorylation of Creatinine: Creatinine is reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), to form a dichlorophosphoryl creatinine intermediate.[12]
Hydrolysis and Ring-Opening: The intermediate is then subjected to hydrolysis under alkaline conditions. This process opens the cyclic creatinine ring to form the linear phosphocreatine structure.[12]
Rationale: This method leverages the readily available and stable starting material, creatinine. The challenge lies in controlling the reactivity of the phosphorylating agent and managing the subsequent purification steps to remove byproducts and unreacted starting materials. A novel approach described in recent literature utilizes a highly reactive guanylating agent with protecting groups to achieve higher yields and purity.[13]
2.2: Visualization of the Chemical Synthesis Logic
Caption: A logical flowchart for the chemical synthesis of N-Phosphocreatine from creatinine.
Section 3: Purification and Quality Control
Regardless of the synthesis method, the crude product must be purified and validated. N-phosphocreatine is an anion at neutral pH, making it an ideal candidate for purification by anion-exchange chromatography.[11]
3.1: Protocol for Anion-Exchange Chromatography
1. Column Preparation:
Pack a column with a strong anion-exchange resin (e.g., Q-Sepharose).
Equilibrate the column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
2. Sample Loading and Elution:
Adjust the pH of the crude synthesis mixture to the equilibration buffer pH and filter it to remove any precipitated protein or particulates.
Load the filtered sample onto the equilibrated column.
Wash the column with several column volumes of the equilibration buffer to remove unbound species like creatine.
Elute the bound molecules using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer). PCr will elute at a specific salt concentration, separated from ADP and ATP which bind more tightly and elute later.
Collect fractions and monitor the absorbance at 210 nm (for PCr) and 260 nm (for nucleotides).[14]
3.2: Analytical Validation
The identity, purity, and concentration of the final product must be confirmed using reliable analytical techniques.
High-Performance Liquid Chromatography (HPLC):
Ion-pair reversed-phase HPLC is a powerful method for separating and quantifying PCr, creatine, ATP, and ADP in a single run.[15][16]
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[14]
Mobile Phase: A gradient of a low pH buffer containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) and an organic modifier like acetonitrile or methanol.[14][15]
Detection: UV detection at 210 nm is used for creatine and PCr, while 260 nm is optimal for ATP and ADP.[14][16]
Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve generated from a pure PCr standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
³¹P-NMR is an unequivocal method to confirm the identity of N-phosphocreatine and assess its purity.[17][18] The phosphorus atom in PCr has a distinct chemical shift that allows it to be easily identified and distinguished from other phosphorylated species like ATP and inorganic phosphate. ¹H-NMR can also be used to quantify both creatine and phosphocreatine.[17][19]
3.3: Overall Experimental Workflow
Caption: Comprehensive workflow for in vitro N-Phosphocreatine production and validation.
Section 4: Data Interpretation and Troubleshooting
Variable, can be lower due to side reactions but newer methods report good yields[13]
Purity (Post-Purification)
>97%
>95%
Key Byproducts
ADP, unreacted Creatine/ATP
Creatinine, inorganic phosphate, other phosphorylated species
Validation Signature
Correct retention time in HPLC; Characteristic ³¹P-NMR chemical shift
Correct retention time in HPLC; Characteristic ³¹P-NMR chemical shift
4.2: Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield (Enzymatic)
1. Inactive enzyme.2. Suboptimal pH or temperature.3. Insufficient Mg²⁺ concentration.
1. Use fresh enzyme or verify activity with a control assay.2. Re-calibrate pH meter and thermometer; ensure stable reaction conditions.3. Ensure Mg²⁺ is at least equimolar to ATP.
Multiple Peaks in HPLC
1. Incomplete reaction.2. Degradation of PCr (labile at low pH).3. Presence of byproducts (e.g., ADP, AMP).
1. Increase reaction time or enzyme concentration.2. Maintain samples at neutral or slightly alkaline pH and keep cold.3. Optimize chromatography gradient for better separation.
PCr Peak Broadening
Contamination with paramagnetic ions.
Treat buffers and water with Chelex resin.
Conclusion
The in vitro synthesis of N-phosphocreatine is a well-established process that is indispensable for bioenergetics research and various biotechnological applications. The enzymatic pathway, utilizing creatine kinase, offers a highly specific and efficient route, closely mimicking the biological process. Chemical synthesis provides a viable alternative, particularly for large-scale production where biological reagents may be cost-prohibitive. Success in either method hinges on a deep understanding of the reaction causality, meticulous execution of protocols, and rigorous purification and analytical validation. This guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to confidently produce and validate high-purity N-phosphocreatine in a laboratory setting.
References
Creative BioMart. (n.d.). Creatin Kinase. Retrieved from [Link]
Wikipedia. (2024, March 9). Phosphocreatine. Retrieved from [Link]
News-Medical.Net. (2024, June 25). What are Creatine kinase modulators and how do they work?. Retrieved from [Link]
Wikipedia. (2024, March 2). Creatine kinase. Retrieved from [Link]
eClinpath. (n.d.). Creatine kinase. Retrieved from [Link]
Gaitán, J. M., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. PMC. Retrieved from [Link]
Jo, E., et al. (2021). Creatine supplementation enhances immunological function of neutrophils by increasing cellular adenosine triphosphate. PMC. Retrieved from [Link]
Wallimann, T., et al. (2011). The creatine kinase system and pleiotropic effects of creatine. PMC. Retrieved from [Link]
Guimarães-Ferreira, L. (2014). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. PMC. Retrieved from [Link]
Grokipedia. (2026, March 9). Phosphocreatine. Retrieved from [Link]
Di-Pietro, P., et al. (2019). A Novel Method to Synthesize Phosphocreatine and Phosphocreatine Prodrugs. PubMed. Retrieved from [Link]
Young, S. (2002, December 18). The Synthesis and Mechanism of Creatine in Human Muscle Tissue. Retrieved from [Link]
Chen, X., et al. (2003). Creatine Phosphate−Creatine Kinase in Enzymatic Synthesis of Glycoconjugates. Organic Letters - ACS Publications. Retrieved from [Link]
Google Patents. (n.d.). CN1211490C - Production method of creatine phosphate.
Clarke, K., et al. (1993). Determination of free creatine and phosphocreatine concentrations in the isolated perfused rat heart by 1H- and 31P-NMR. PubMed. Retrieved from [Link]
Wikidoc. (2015, August 20). Phosphocreatine. Retrieved from [Link]
Google Patents. (n.d.). US3036087A - Process for the preparation of phosphocreatine and/or phosphocreatinine.
Google Patents. (n.d.). CN103172661A - Preparation method of phosphocreatine disodium salt.
Ydfors, M., et al. (2016). Modelling in vivo creatine/phosphocreatine in vitro reveals divergent adaptations in human muscle mitochondrial respiratory control by ADP after acute and chronic exercise. PMC. Retrieved from [Link]
Kernec, F., et al. (1996). Phosphocreatine synthesis by isolated rat skeletal muscle mitochondria is not dependent upon external ADP: a 31P NMR study. PubMed. Retrieved from [Link]
Ellington, W. R. (1989). Phosphocreatine Represents a Thermodynamic and Functional Improvement Over Other Muscle Phosphagens. Company of Biologists Journals. Retrieved from [Link]
Lv, L., et al. (2013). An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study. Scirp.org. Retrieved from [Link]
ResearchGate. (1985, July). (PDF) Phosphocreatinine, a high-energy phosphate in muscle, spontaneously forms phosphocreatine and creatinine under physiological conditions. Retrieved from [Link]
Neubauer, S., et al. (1988). Rapid determination of creatine, phosphocreatine, purine bases and nucleotides (ATP, ADP, AMP, GTP, GDP) in heart biopsies by gradient ion-pair reversed-phase liquid chromatography. PubMed. Retrieved from [Link]
ResearchGate. (2013, January). (PDF) An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study. Retrieved from [Link]
ISMRM. (n.d.). Detection and Assignment of Phosphocreatine Signal in vivo in 1H NMR Spectra at 9.4 Tesla. Retrieved from [Link]
Takara Bio. (n.d.). Phosphoprotein purification overview. Retrieved from [Link]
N-Phosphocreatinate Interaction Kinetics with Creatine Kinase: Mechanistic Insights and Translational Applications
Executive Summary Creatine kinases (CKs) are a highly conserved family of oligomeric enzymes that regulate cellular bioenergetics by catalyzing the reversible transfer of a phosphoryl group between adenosine triphosphate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Creatine kinases (CKs) are a highly conserved family of oligomeric enzymes that regulate cellular bioenergetics by catalyzing the reversible transfer of a phosphoryl group between adenosine triphosphate (ATP) and creatine, yielding adenosine diphosphate (ADP) and N-phosphocreatinate (commonly known as phosphocreatine)[1]. While historically viewed strictly through the lens of muscle and cardiac bioenergetics, the CK-phosphocreatine axis is now recognized as a critical survival mechanism in oncology[2]. This whitepaper provides a comprehensive technical framework of CK interaction kinetics, self-validating assay methodologies, and the translational development of CK inhibitors.
Mechanistic Framework of the CK-Phosphocreatine Interaction
The interaction between N-phosphocreatinate and creatine kinase proceeds via a bimolecular, random single-displacement mechanism[3]. In this kinetic model, both substrates must bind to the enzyme's active site before the phosphoryl transfer occurs, without the formation of a stable covalent enzyme-intermediate[3][4].
Crystallographic studies utilizing transition state analogs (TSAs)—such as ADP-nitrate-creatine complexes—reveal that the phosphoryl transfer is facilitated by precise, substrate-induced conformational changes[4]. Specifically, a flexible region known as "Loop 2" adopts a closed conformation upon nucleotide binding. This structural shift shields the active site from water, preventing non-productive ATP hydrolysis[4]. During the reverse reaction (N-phosphocreatinate + ADP
→
Creatine + ATP), the highly conserved residue Glu227 acts as a general acid to protonate the nitrogen of creatine, facilitating a nucleophilic attack by ADP[4].
Kinetic Profiling and Isoenzyme Specificity
The kinetic parameters (
Km
,
kcat
) of CK vary significantly among its isoenzymes, which include cytosolic variants (CK-MM, CK-MB, CK-BB) and mitochondrial variants (uMtCK, sMtCK)[4][5]. These variations reflect their distinct physiological roles in energy buffering. For instance, the brain-type (BB) isoenzyme demonstrates the tightest substrate binding affinity, followed by the myocardial (MB) and skeletal muscle (MM) isoenzymes[6].
The table below summarizes the kinetic parameters for the ubiquitous mitochondrial creatine kinase (uMtCK), demonstrating how physiological pH dictates the thermodynamic directionality of the reaction.
Table 1: Kinetic Parameters of Ubiquitous Mitochondrial Creatine Kinase (uMtCK)
Reaction Direction
Substrate
Apparent
Km
(mM)
Catalytic Rate (
kcat
)
pH Optimum
Forward (ATP + Creatine)
ATP
0.1
~21
s−1
8.5
Forward (ATP + Creatine)
Creatine
0.6
~21
s−1
8.5
Reverse (pCr + ADP)
ADP
0.016
~40
s−1
7.0
Reverse (pCr + ADP)
N-Phosphocreatinate
0.17
~40
s−1
7.0
Data synthesized from Michaelis-Menten kinetic profiling of uMtCK[4]. The reverse reaction is kinetically favored at physiological pH (7.0), driving the rapid regeneration of ATP from the phosphocreatine pool.
Experimental Methodology: The Coupled Enzyme Assay
Because the CK-mediated phosphoryl transfer does not produce a direct chromophoric change, interaction kinetics are quantified using a continuous spectrophotometric coupled enzyme assay[5][7]. This system links the generation of ATP to the reduction of NADP
+
, which can be continuously monitored at 340 nm.
Spectrophotometric coupled assay workflow for measuring CK kinetics.
Step-by-Step Protocol: Reverse Reaction Kinetics
As a best practice in enzymology, the following protocol is designed as a self-validating system to ensure data integrity during drug screening or kinetic profiling.
Reagent Preparation & Enzyme Activation :
Prepare an assay buffer containing 20 mM Imidazole (pH 7.0), 2.46 mM EDTA, and 120 mM D-Glucose[8][9]. Supplement the buffer with N-acetylcysteine (NAC).
Causality : NAC is critical to reduce the active-site cysteine residue. If this cysteine oxidizes, the enzyme loses its ability to undergo the necessary conformational changes, leading to artificially depressed
kcat
values[8][9]. Imidazole maintains the optimal pH of 7.0 for the reverse reaction[4][9].
Coupling System Assembly :
Add Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH) alongside NADP
+
and ADP[7][8].
Causality : The coupling enzymes must be added in vast stoichiometric excess. This ensures that the CK-mediated phosphoryl transfer remains the strict rate-limiting step of the entire cascade, preventing kinetic bottlenecking downstream[7].
System Blanking (Self-Validation) :
Incubate the mixture at 37°C and monitor baseline absorbance at 340 nm for 3 minutes prior to adding N-phosphocreatinate.
Causality : This establishes a
ΔA340
baseline, controlling for non-specific NADP
+
reduction or background ATPase activity. A stable baseline validates the purity of the reagents.
Reaction Initiation :
Rapidly inject N-phosphocreatinate to a final concentration of 1-10 mM to initiate the reaction[5][9].
Kinetic Monitoring :
Record the linear increase in absorbance at 340 nm. The rate of NADPH formation is directly proportional to the CK catalytic rate[5][7]. Calculate enzyme activity using the molar extinction coefficient of NADPH (
6.22×103M−1cm−1
)[7].
Translational Applications: CK Inhibition in Oncology
The CK-phosphocreatine axis is increasingly recognized as a profound vulnerability in solid tumors and hematological malignancies[1][2]. In the hypoxic and acidic tumor microenvironment (TME) characteristic of glioblastoma (GBM) and acute myeloid leukemia (AML), cancer cells upregulate the creatine transporter (SLC6A8) to scavenge extracellular creatine[2][10]. Often, this creatine is synthesized and secreted by recruited tumor-associated myeloid cells (TAMCs)[2].
This metabolic hijacking relies entirely on CK to phosphorylate the scavenged creatine, building a massive intracellular N-phosphocreatinate reserve[1][2]. This reserve acts as a spatial and temporal energy buffer, fueling rapid tumor proliferation, migration, and metastasis[1].
Pharmacological targeting of the CK-phosphocreatine axis in oncology.
To combat this, novel small-molecule CK inhibitors (CKi) are under active development[2]. These compounds typically function as covalent inhibitors that target the highly conserved active-site cysteine of the CK enzyme[2]. By forming a covalent copolymer, they sterically occlude ATP binding, rapidly depleting intracellular N-phosphocreatinate pools, inducing severe redox stress, and triggering apoptosis in malignant cells[1][2]. Understanding the precise interaction kinetics of N-phosphocreatinate is therefore not just an enzymological pursuit, but a foundational requirement for the rational design of next-generation metabolic oncology drugs.
The Physiological Baseline of N-Phosphocreatinate in Skeletal Muscle: A Technical Guide for Bioenergetic Quantification
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary N-phosphocreatinate (commonly referred to as phosphocr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
N-phosphocreatinate (commonly referred to as phosphocreatine or PCr) is a highly labile, high-energy phosphate compound that serves as the primary spatial and temporal energy buffer in vertebrate skeletal muscle. For drug development professionals targeting metabolic syndromes, mitochondrial myopathies, or aging, establishing an accurate physiological baseline of PCr is a critical prerequisite.
As a Senior Application Scientist, I frequently observe that pre-analytical errors—such as delayed tissue freezing or failure to account for intracellular fluid shifts—can drastically skew baseline PCr data. This whitepaper synthesizes the physiological baseline concentrations of N-phosphocreatinate, elucidates the causality behind rigorous experimental workflows, and provides self-validating protocols for both in vivo and ex vivo quantification.
The Creatine Kinase Energy Shuttle
To understand why N-phosphocreatinate must be measured under strict homeostatic conditions, one must understand its mechanistic role. PCr does not merely float in the cytosol; it is the primary transport vehicle of the Creatine Kinase (CK) energy shuttle.
Mitochondrial CK (MtCK) utilizes ATP generated via oxidative phosphorylation to phosphorylate free creatine (Cr) into PCr. Because PCr is smaller and less negatively charged than ATP, it rapidly diffuses to the myofibrils. There, cytosolic CK (MM-CK) utilizes PCr to rephosphorylate ADP back into ATP precisely at the site of myosin ATPase activity. Any perturbation in cellular energy demand instantly depletes the PCr pool to maintain absolute ATP homeostasis.
The Phosphocreatine/Creatine Kinase Energy Shuttle in Skeletal Muscle.
Physiological Baseline Concentrations
Baseline PCr concentrations vary depending on the unit of measurement and the hydration status of the tissue. Dry weight (dw) is the gold standard in biochemical assays because skeletal muscle water content fluctuates due to exercise-induced edema or pathological fluid shifts[1]. Conversely, in vivo Magnetic Resonance Spectroscopy (MRS) typically reports values in mM (mmol/L of intracellular water) .
Table 1: Normative Baseline Concentrations in Human Skeletal Muscle
Note: In populations with Type 2 Diabetes Mellitus (T2DM), resting PCr in the vastus lateralis is significantly reduced (e.g., ~24.6 mM vs. ~28.6 mM in healthy controls), indicating impaired mitochondrial oxidative capacity[5].
To ensure Trustworthiness (E-E-A-T) in your data, the chosen methodology must act as a self-validating system. Below are the two industry-standard protocols for quantifying baseline PCr.
Method A: In Vivo Quantification via
31
P-Magnetic Resonance Spectroscopy (MRS)
31
P-MRS is the premier non-invasive technique for longitudinal drug efficacy studies. It relies on the chemical shift of phosphorus nuclei to differentiate between PCr, inorganic phosphate (Pi), and the three phosphate groups of ATP (
α
,
β
,
γ
).
Causality of Experimental Choice: Absolute quantification via MRS is challenging because coil loading varies between subjects. To self-validate the data, the
β
-ATP peak is used as an internal concentration standard. Because resting ATP is tightly defended at ~8.2 mM (or 5.5 mmol/kg wet weight), the PCr peak area is integrated relative to the
β
-ATP peak area[3].
Step-by-Step Protocol:
Subject Positioning: Position the subject supine within a 3T or 7T MRI scanner. Secure a
31
P surface coil directly over the belly of the vastus lateralis or gastrocnemius.
Shimming: Perform localized
B0
shimming over the muscle region of interest to achieve a water linewidth of < 20 Hz, ensuring sharp, distinct phosphorus peaks[5].
Pulse Sequence: Acquire baseline spectra using a non-localized Free Induction Decay (FID) sequence or Image-Selected In Vivo Spectroscopy (ISIS). Use a long repetition time (TR
≥
15 s) to ensure complete longitudinal relaxation (
T1
recovery) of the PCr and Pi spins, preventing signal saturation[4].
Spectral Fitting: Process the FID data using time-domain fitting software (e.g., AMARES algorithm in jMRUI).
Quantification: Calculate absolute [PCr] by setting the
β
-ATP amplitude to a presumed physiological constant of 8.2 mM[3].
Method B: Ex Vivo Biochemical Quantification (Biopsy & HPLC)
For precise stoichiometric analysis of metabolites, direct tissue extraction is required.
Causality of Experimental Choice: The half-life of PCr during ischemia or muscle contraction is measured in milliseconds. If a biopsy is extracted and sits at room temperature for even 10 seconds, myosin ATPase will hydrolyze ATP, and MM-CK will instantly consume PCr to buffer the ATP pool. Immediate freeze-clamping in liquid nitrogen is non-negotiable. Furthermore, to eliminate the confounding variable of tissue edema (which dilutes wet-weight concentrations), the sample must be lyophilized (freeze-dried)[1].
Ex Vivo Workflow for N-Phosphocreatinate Extraction and Quantification.
Step-by-Step Protocol:
Extraction: Obtain a 50–100 mg sample of skeletal muscle via the Bergström needle technique.
Freeze-Clamping: Within <5 seconds of extraction, plunge the tissue into liquid nitrogen (
LN2
) or clamp it between aluminum tongs pre-cooled in
LN2
.
Lyophilization: Freeze-dry the sample at -50°C under a vacuum for 48 hours. Weigh the tissue to establish the absolute dry mass (dm). Dissect away visible blood, fat, and connective tissue under a stereomicroscope in a low-humidity environment.
Deproteinization: Homogenize 2-5 mg of the freeze-dried muscle in ice-cold 0.5 M Perchloric Acid (PCA) containing 1 mM EDTA. This halts all enzymatic activity.
Neutralization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Extract the supernatant and neutralize it with 2.2 M
KHCO3
. Centrifuge again to remove the potassium perchlorate precipitate.
Quantification: Analyze the neutralized supernatant via High-Performance Liquid Chromatography (HPLC) or a coupled enzymatic fluorometric assay. For self-validation, spike a parallel sample with a known concentration of synthetic N-phosphocreatinate to calculate the recovery rate.
Exogenous Modulation of the Baseline
When designing clinical trials, researchers must account for exogenous supplementation. Oral loading of creatine monohydrate (e.g., 20 g/day for 5 days) can elevate the total creatine pool from a baseline of ~120 mmol/kg dw up to a physiological saturation ceiling of 150 - 160 mmol/kg dw [7]. Approximately 20-30% of this newly accumulated creatine is stored as N-phosphocreatinate, increasing the PCr baseline and subsequently delaying neuromuscular fatigue during high-intensity ATP turnover[8].
High-Fidelity Extraction and Quantification of N-Phosphocreatinate from Tissue Samples: A Comprehensive Protocol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Cellular energetics, ischemia/reperfusion modeling, and sports medicine pharmacokinetics. Introduction & Mechanistic Insi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Application: Cellular energetics, ischemia/reperfusion modeling, and sports medicine pharmacokinetics.
Introduction & Mechanistic Insights
N-phosphocreatinate (Phosphocreatine, PCr) is the primary spatial and temporal energy buffer in tissues with highly fluctuating energy demands, such as skeletal muscle, myocardium, and brain tissue. The cornerstone of its function is the "phosphocreatine shuttle," which rapidly transports high-energy phosphates from the mitochondria to cytosolic sites of ATP consumption[1],[2].
However, quantifying PCr is notoriously difficult due to the Ischemia-Hydrolysis Paradigm . The N-P bond is highly labile. Upon tissue resection, ischemia induces a rapid drop in ATP, triggering Creatine Kinase (CK) to hydrolyze PCr to rephosphorylate ADP[3]. In highly oxidative tissues, PCr pools can be depleted by >30% within 5 to 10 seconds of blood flow loss[3]. Furthermore, the N-P bond is highly susceptible to non-enzymatic acid hydrolysis during the extraction process itself. Therefore, a successful protocol must be a race against both enzymatic degradation and chemical instability.
The Causality of Experimental Choices
Why Freeze-Clamping? Standard surgical resection followed by freezing is too slow. Tissues must be freeze-clamped in situ using aluminum tongs pre-cooled in liquid nitrogen to instantaneously halt CK and ATPase activity[4],[3].
Acid vs. Alkaline Dynamics: Perchloric acid (PCA) is the historical gold standard because it instantaneously precipitates proteins, permanently deactivating enzymes[5]. However, because PCr degrades in acidic environments, the extract must be neutralized within minutes[5]. Alternatively, alkaline extraction leverages the thermodynamic stability of PCr at high pH (pH 8.0–11.0)[6],[7], though it requires different deproteinization strategies[8].
Experimental Workflow
Workflow for N-phosphocreatinate extraction comparing acidic and alkaline methodologies.
This method is optimized for rapid protein precipitation but requires strict temperature and time management to prevent acid hydrolysis[9],[5].
Reagents:
0.4 M Perchloric Acid (HClO₄), pre-cooled to 4°C.
2.0 M Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) for neutralization.
Step-by-Step:
In Situ Freeze-Clamping: Expose the target tissue. Using heavy aluminum tongs submerged in liquid nitrogen, clamp the tissue in situ while blood flow is still intact. The time from clamping to complete freezing must be <5 seconds[3].
Cryogenic Pulverization: Transfer the frozen tissue to a liquid nitrogen-cooled mortar. Pulverize into a fine powder. Crucial: The tissue must not thaw during this step; keep submerged in LN₂[5].
Acid Quenching: Weigh 20–100 mg of the frozen powder and immediately transfer it into a pre-cooled homogenizer tube containing 250 µL of 0.4 M HClO₄ (4°C)[5]. Homogenize rapidly for 30 seconds.
Primary Centrifugation: Centrifuge the homogenate at 12,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
Rapid Neutralization (The Critical Step): Transfer exactly 200 µL of the acidic supernatant to a new pre-cooled tube. Immediately add 12.5 µL to 15 µL of 2.0 M K₂CO₃ to neutralize the pH to 7.0–7.5[5]. Causality: Potassium perchlorate (KClO₄) is highly insoluble in cold water and will instantly precipitate, removing the acid from the solution.
Secondary Centrifugation: Centrifuge again at 12,000 × g for 5 minutes at 4°C to remove the KClO₄ precipitate. Store the neutralized supernatant at -80°C until analysis.
Because PCr is thermodynamically stable at high pH, this method minimizes non-enzymatic degradation during the extraction window[8],[6].
Reagents:
Extraction Buffer: 50 mM Sodium Phosphate dibasic dihydrate, adjusted to pH 11.0 with 1N NaOH[6],[7].
Phenol solution (equilibrated to pH 8.0) or 10 kDa MWCO ultrafiltration spin columns.
Step-by-Step:
Pulverization: Follow Steps 1 and 2 from Protocol A.
Alkaline Homogenization: Homogenize the frozen tissue powder in 5 volumes (w/v) of the pH 11.0 Phosphate Buffer[8],[6].
Deproteinization: Because high pH does not precipitate proteins effectively, transfer the homogenate to a 10 kDa MWCO centrifugal filter unit. Centrifuge at 14,000 × g for 15 minutes at 4°C. (Alternatively, a phenol-based liquid-liquid extraction can be utilized[8]).
Storage: The resulting ultrafiltrate contains highly stabilized PCr. Aliquot and store at -80°C[6].
Methodological Comparison & Quality Control
To ensure the extraction is a self-validating system , researchers must analyze internal metabolite ratios. A successful extraction will yield an ATP:ADP ratio >10:1. If the ratio is depressed, or if the Total Creatine pool (PCr + Cr) is inconsistent across biological replicates, it indicates ischemic delay prior to freezing[3].
Table 1: Comparison of Tissue Extraction Strategies for N-Phosphocreatinate
Because PCr is highly polar and lacks a strong chromophore, standard reversed-phase chromatography results in poor retention and peak shape[11]. The solution is Ion-Pair HPLC .
By adding an ion-pairing agent like tetrabutylammonium (TBA) to the mobile phase, the positively charged TBA interacts with the negatively charged phosphate group of PCr, creating a neutral, lipophilic complex that retains well on a C18 column[11],[8].
Column: Kromasil C18 (250 × 4.6 mm, 5 µm) or equivalent[11].
Mobile Phase B: Mobile Phase A adjusted to pH 7.5 with 1 M NaOH, mixed with Methanol[11].
Detection: UV absorbance at 210 nm (for PCr and Cr) and 254/260 nm (for ATP/ADP)[5],[11].
Sample Stability: PCA-extracted, neutralized samples are stable in the auto-sampler at 4°C for up to 24 hours[11].
The Phosphocreatine Shuttle
Understanding the spatial dynamics of PCr is critical for interpreting the resulting pharmacokinetic or metabolic data.
The Phosphocreatine Shuttle illustrating spatial energy buffering between mitochondria and cytosol.
References
Brault, J. J., Abraham, K. A., & Terjung, R. L. (2003). Phosphocreatine content of freeze-clamped muscle: influence of creatine kinase inhibition. Journal of Applied Physiology. URL:[Link]
Hallstrom, S., et al. (2002). S-Nitroso Human Serum Albumin Treatment Reduces Ischemia/Reperfusion Injury in Skeletal Muscle via Nitric Oxide Release. Circulation (AHA Journals). URL:[Link]
Peuhkurinen, K. J., et al. (1994). Extraction and assay of creatine phosphate, purine, and pyridine nucleotides in cardiac tissue by reversed-phase high-performance liquid chromatography. Analytical Biochemistry. URL:[Link]
Ally, A., & Park, G. (1993). Rapid determination of creatine, phosphocreatine, purine bases and nucleotides in heart biopsies by gradient ion-pair reversed-phase liquid chromatography. Analytical Biochemistry. URL:[Link]
Srivastava, et al. (2008). Metabolic fingerprinting of joint tissue of collagen-induced arthritis (CIA) rat. EXCLI Journal. URL: [Link]
Wu, Y., et al. (2013). An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC. American Journal of Analytical Chemistry (SCIRP). URL:[Link]
Lin, C.Y., et al. (2007). Evaluation of Metabolite Extraction Strategies From Tissue Samples Using NMR Metabolomics. ResearchGate. URL:[Link]
Application Note: Architecting High-Yield Cell-Free Protein Synthesis Using N-Phosphocreatinate Systems
Audience: Researchers, Synthetic Biologists, and Drug Development Professionals Discipline: Cell-Free Synthetic Biology & Biochemical Engineering Executive Summary & Rationale Cell-free protein synthesis (CFPS) has revol...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Synthetic Biologists, and Drug Development Professionals
Discipline: Cell-Free Synthetic Biology & Biochemical Engineering
Executive Summary & Rationale
Cell-free protein synthesis (CFPS) has revolutionized rapid prototyping, toxic protein expression, and point-of-care biomanufacturing. By decoupling protein translation from cellular viability, researchers gain unprecedented control over the biochemical environment[1]. However, the fundamental bottleneck in any CFPS system—whether crude extract-based or purified (e.g., the PURE system)—is the sustained regeneration of adenosine triphosphate (ATP) and guanosine triphosphate (GTP)[2],[1].
To power the highly endergonic process of peptide bond formation and tRNA aminoacylation, N-phosphocreatinate (commonly known as creatine phosphate, CP) is deployed alongside creatine kinase (CK) as a primary energy regeneration system[3]. While highly efficient, the CP/CK system presents distinct thermodynamic and biochemical challenges over extended reaction times. This application note provides a field-proven, mechanistic guide to optimizing N-phosphocreatinate usage, mitigating its limitations, and implementing self-validating dual-energy protocols for maximum protein yield.
Mechanistic Insights: The Thermodynamics of ATP Regeneration
As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry of a reaction and understand the causality of system failure.
N-phosphocreatinate acts as a high-energy phosphate donor. The enzyme creatine kinase facilitates the direct transfer of this phosphate group to ADP, rapidly regenerating ATP. This system is favored in eukaryotic extracts (like wheat germ) and PURE systems because of its exceptional initial reaction kinetics and the high stability of CP in solution[3],[2].
The Causality of Reaction Arrest:
Despite its efficiency, batch CFPS reactions relying solely on CP often plateau within 2 to 3 hours[4]. The primary culprit is not the depletion of energy, but the accumulation of inorganic phosphate (Pi) [2]. As ATP is hydrolyzed during translation, Pi is released. Because the CP/CK system does not recycle Pi, its concentration rises linearly.
High levels of Pi actively chelate free magnesium ions (Mg²⁺). Because Mg²⁺ is strictly required to stabilize ribosomal RNA structures and facilitate mRNA-tRNA interactions, its depletion abruptly halts the translation machinery[4].
Biochemical mechanism of CP-driven ATP regeneration and Pi-mediated inhibition.
Overcoming the Pi Bottleneck: The Dual-Energy Paradigm
To extend reaction longevity, modern CFPS protocols employ a Dual-Energy System combining N-phosphocreatinate with glucose[5]. This is a masterclass in metabolic engineering: the Pi released from CP hydrolysis is actively consumed by the endogenous glycolytic enzymes in the crude extract (specifically at the Glyceraldehyde 3-phosphate dehydrogenase step). By acting as a "phosphate sink," glucose metabolism prevents Mg²⁺ chelation while simultaneously providing a secondary avenue for ATP generation, increasing protein yields by 2- to 3-fold[5].
Comparative Analysis of Energy Substrates
To justify the selection of N-phosphocreatinate over alternatives, the following table summarizes the quantitative and qualitative metrics of common CFPS energy sources.
PEP allosterically inhibits endogenous extract enzymes.
Acetyl Phosphate
Acetate Kinase
Moderate
2 - 4 hours
Prone to spontaneous, non-enzymatic hydrolysis.
CP + Glucose (Dual)
CK + Endogenous Glycolysis
High
6 - 10 hours
Requires highly active endogenous metabolic enzymes[5].
Self-Validating Experimental Protocol
A protocol is only as robust as its internal controls. To establish a self-validating system, this methodology integrates real-time fluorescence monitoring (using sfGFP) alongside a colorimetric phosphate assay. This ensures that if protein yield plateaus, the operator can immediately diagnose whether Pi accumulation or template degradation is the causative agent.
Step-by-step workflow for dual-energy CFPS setup and self-validation.
Phase 1: Reagent and Master Mix Preparation
Note: Keep all reagents on ice to prevent premature enzymatic degradation.
Buffer & Salt Assembly : Prepare a 10X Master Mix containing 120 mM HEPES (pH 7.2), 130 mM Potassium Glutamate, and 10 mM Magnesium Glutamate. (Causality: Glutamate salts are preferred over chloride salts as they better mimic the intracellular osmolarity and do not inhibit translation).
Amino Acid & NTP Supplementation : Add 2 mM of each of the 20 canonical amino acids, 1.2 mM ATP, and 0.8 mM each of GTP, UTP, and CTP.
Dual-Energy System Formulation :
Add N-phosphocreatinate to a final reaction concentration of 40 mM.
Add Creatine Kinase to a final concentration of 0.25 mg/mL.
Extract Addition : In a standard 1.5 mL microcentrifuge tube, combine 30% (v/v) crude cell extract (e.g., E. coli BL21(DE3) lysate) with the prepared Master Mix.
Template Addition : Add 12 nM of plasmid DNA encoding your target protein (e.g., pTX-sfGFP).
Control Setup (Self-Validation Step) : Prepare a parallel No-Template Control (NTC) reaction by substituting the plasmid DNA with nuclease-free water. This establishes the baseline autofluorescence and basal Pi generation of the extract.
Phase 3: Incubation and Real-Time Monitoring
Incubation : Transfer the reactions to a 384-well black, flat-bottom microplate (15 µL per well). Seal with a breathable membrane.
Kinetic Readout : Incubate in a microplate reader at 30°C for 6 hours. Measure sfGFP fluorescence (Ex: 485 nm / Em: 520 nm) every 15 minutes.
Validation Check: The NTC should remain flat. The target well should show a sigmoidal increase in fluorescence, plateauing around hour 5.
Phase 4: Quality Control via Phosphate Quantification
To empirically validate that the dual-energy system successfully mitigated Pi accumulation:
At t=0 and t=6 hours, extract 2 µL from the NTC and the active reaction.
Quench the reaction by adding it to 98 µL of ice-cold Malachite Green assay reagent.
Incubate for 15 minutes at room temperature and read absorbance at 620 nm.
Diagnostic Insight: If the active reaction yields < 15 mM free Pi at t=6 hours, the glucose phosphate-sink was successful. If Pi > 25 mM, the glycolytic enzymes in the extract are underperforming, and the reaction died due to Mg²⁺ chelation.
References
Creating cell-free protein synthesis factories. Open Access Journals.
ATP Regeneration from Pyruvate in the PURE System. ACS Synthetic Biology.
Energizing Eukaryotic Cell-Free Protein Synthesis With Glucose Metabolism. PMC - NIH.
Prolonged cell-free protein synthesis using dual energy sources: Combined use of creatine phosphate and glucose for the efficient supply of ATP and retarded accumulation of phosphate. PubMed - NIH.
Cell-Free Gene Expression: Methods and Applications. Chemical Reviews (ACS).
Application Notes and Protocols for N-Phosphocreatine Supplementation in In Vitro Muscle Cell Models
For: Researchers, scientists, and drug development professionals in muscle biology and metabolic research. Introduction: The Rationale for Investigating N-Phosphocreatine in Muscle Cell Models Skeletal muscle, a tissue c...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals in muscle biology and metabolic research.
Introduction: The Rationale for Investigating N-Phosphocreatine in Muscle Cell Models
Skeletal muscle, a tissue characterized by high and fluctuating energy demands, relies on a sophisticated system to maintain energy homeostasis. At the heart of this system is the phosphocreatine (PCr)/creatine kinase (CK) shuttle, which acts as a rapid temporal and spatial buffer for adenosine triphosphate (ATP).[1][2] N-phosphocreatine (PCr) serves as a readily available reservoir of high-energy phosphate, capable of anaerobically donating a phosphate group to ADP to regenerate ATP during intense metabolic activity.[3] This process is critical for sustaining muscle contraction and function.[4]
The supplementation of creatine (Cr), the precursor to PCr, has been extensively studied for its ergogenic and therapeutic effects, including enhancing muscle mass and performance.[5][6] In vitro studies using the C2C12 myoblast cell line, a cornerstone model for muscle research, have shown that Cr supplementation promotes myogenesis—the fusion of myoblasts into multinucleated myotubes—and increases the synthesis of muscle-specific proteins.[7][8] These effects are linked to the activation of key anabolic signaling pathways, notably the Akt/mTOR pathway, which is a crucial regulator of muscle hypertrophy.[7][9]
While most research has focused on providing creatine and relying on intracellular enzymatic conversion to phosphocreatine, the direct effects of exogenous N-phosphocreatine supplementation are less understood. This application note provides a comprehensive guide for researchers to investigate the effects of direct N-phosphocreatine supplementation on in vitro muscle cell models. We will delve into the underlying scientific principles, provide detailed, field-proven protocols for C2C12 cell culture and supplementation, and outline analytical methods to assess the key endpoints: cellular bioenergetics, myotube hypertrophy, and the activation of the Akt/mTOR signaling cascade.
The central hypothesis is that direct supplementation with N-phosphocreatine may offer a more immediate and efficient means of bolstering the intracellular high-energy phosphate pool, potentially leading to enhanced myotube differentiation and growth. However, it is important to consider the stability and transport of exogenous PCr. Phosphocreatine is less stable in acidic aqueous solutions and its direct transport into the cell is not fully characterized; it may be dephosphorylated extracellularly to creatine before uptake via the creatine transporter (CreaT).[1][10] This guide will equip researchers with the tools to explore these questions systematically.
Part 1: The C2C12 In Vitro Muscle Model
The C2C12 cell line, derived from mouse satellite cells, is an immortalized myoblast line that reliably differentiates into contractile myotubes, mimicking in vivo myogenesis.[11] This makes it an ideal system for studying the molecular mechanisms of muscle growth, differentiation, and metabolism.
C2C12 Cell Culture and Maintenance
Rationale: Maintaining myoblasts in a proliferative, undifferentiated state is crucial. Over-confluence can trigger spontaneous differentiation, leading to heterogeneous cell populations and compromising experimental reproducibility.
Protocol:
Growth Medium (GM): Prepare Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]
Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO2.[12]
Subculturing: Passage cells when they reach 70-80% confluency.
Wash the cell monolayer twice with sterile Phosphate-Buffered Saline (PBS).
Add 0.25% Trypsin-EDTA and incubate for 1-2 minutes at 37°C until cells detach.
Neutralize trypsin with an equal volume of GM.
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh GM.
Seed new culture flasks at a density of 2,500-3,000 cells/cm².
Induction of Myogenic Differentiation
Rationale: Myotube formation is induced by reducing the serum concentration in the culture medium. This withdrawal of growth factors prompts the myoblasts to exit the cell cycle, align, and fuse into multinucleated myotubes. Horse serum is typically used as it contains factors that promote differentiation while having lower levels of growth factors compared to FBS.
Protocol:
Seed C2C12 myoblasts in the desired culture plates (e.g., 6-well or 12-well plates) in GM and allow them to reach approximately 80-90% confluency.
Differentiation Medium (DM): Prepare DMEM with high glucose, supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.[12]
Aspirate the GM and wash the cells once with sterile PBS.
Add the appropriate volume of DM to the cells.
Replace the DM every 24-48 hours. Myotube formation should be visible within 2-3 days and become more pronounced over 5-7 days.
Part 2: N-Phosphocreatine Supplementation Protocol
Causality of Experimental Choices:
Concentration: Based on previous studies with creatine and phosphocreatine in various cell models, a concentration range of 2.5 mM to 10 mM is recommended for initial experiments.[7][13] This range has been shown to be non-toxic and effective in eliciting biological responses.
Stability: N-phosphocreatine is most stable in alkaline conditions. Standard DMEM has a physiological pH of around 7.2-7.4. To minimize degradation, it is crucial to prepare fresh N-phosphocreatine stock solutions and add them to the medium immediately before use. For long-term storage, stock solutions should be prepared in an alkaline buffer (pH ~9-11) and stored at -20°C.[1]
Control Groups: Appropriate controls are essential for data interpretation. These should include:
A vehicle control (the buffer used to dissolve N-phosphocreatine).
An equimolar creatine control to differentiate the effects of phosphocreatine from its precursor.
An osmolarity control (e.g., with mannitol) to rule out effects due to changes in medium osmolarity.[7]
Protocol:
Stock Solution Preparation: Prepare a 100 mM stock solution of N-phosphocreatine disodium salt in sterile, nuclease-free water. Adjust the pH to ~7.4 if necessary. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
Supplementation:
On the day of differentiation induction (Day 0), add the N-phosphocreatine stock solution to the DM to achieve the desired final concentration (e.g., 5 mM).
Also, prepare DM with equimolar concentrations of creatine and mannitol for the control groups.
Apply the respective media to the cells.
Medium Changes: During the differentiation period, replenish the medium with fresh DM containing the appropriate supplements every 24-48 hours.
Part 3: Analytical Protocols for Assessing Efficacy
Assessment of Cellular Bioenergetics
Rationale: The primary proposed mechanism of N-phosphocreatine is to enhance the cellular energy state. Therefore, direct measurement of intracellular ATP and phosphocreatine levels is a critical endpoint.
Protocol 1: Intracellular ATP Quantification
A bioluminescence-based assay using firefly luciferase is a highly sensitive and standard method for ATP measurement.[6][14]
At the desired time points (e.g., 24, 48, 72 hours post-differentiation), remove the culture medium.
Wash the cells once with PBS.
Lyse the cells according to the manufacturer's protocol of a commercial ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Transfer the lysate to a white-walled, opaque 96-well plate.
Add the luciferase reagent, which catalyzes the formation of light from ATP and luciferin.
Measure the luminescence using a plate-reading luminometer.
Calculate the ATP concentration based on a standard curve generated with known ATP concentrations.
Protocol 2: Quantification of Intracellular N-Phosphocreatine and Creatine by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of intracellular metabolites, providing direct evidence of N-phosphocreatine uptake and/or its effect on the intracellular creatine pool.
Cell Extraction:
At the desired time point, place the culture plate on ice and aspirate the medium.
Wash the cells rapidly twice with ice-cold PBS.
Add 500 µL of ice-cold 0.4 M perchloric acid to the plate to lyse the cells and precipitate proteins.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Centrifuge at 12,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube and neutralize it with a potassium carbonate solution.
HPLC Analysis:
Use a C18 reverse-phase column.
Employ an ion-pairing mobile phase, for example, a buffer containing potassium dihydrogen phosphate and tetrabutylammonium hydrogen sulphate, with a methanol gradient for elution.[15]
Detect N-phosphocreatine and creatine using a UV detector at 210 nm.
Quantify the concentrations by comparing the peak areas to those of known standards.
Assessment of Myotube Hypertrophy
Rationale: An increase in myotube size is a key indicator of a hypertrophic response. This can be quantified by measuring the myotube diameter and the fusion index.
Protocol:
Immunofluorescence Staining:
At the end of the differentiation period (e.g., Day 5), fix the cells with 4% paraformaldehyde for 15 minutes.
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
Block non-specific binding with 5% goat serum in PBS for 1 hour.
Incubate with a primary antibody against a muscle-specific protein, such as Myosin Heavy Chain (MHC), overnight at 4°C.
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
Counterstain the nuclei with DAPI.
Image Acquisition: Capture fluorescent images using a microscope equipped with a camera.
Quantification:
Myotube Diameter: Using image analysis software (e.g., ImageJ), measure the diameter of at least 50-100 myotubes per condition across multiple random fields of view.
Fusion Index: Calculate as: (Number of nuclei within myotubes / Total number of nuclei) x 100%. A myotube is typically defined as a cell containing three or more nuclei.
Assessment of Akt/mTOR Signaling Pathway Activation
Rationale: The Akt/mTOR pathway is a central regulator of muscle protein synthesis and hypertrophy. Western blotting can be used to measure the phosphorylation status of key proteins in this pathway, which indicates their activation.
Protocol: Western Blotting
Protein Extraction:
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration using a BCA assay.
SDS-PAGE and Transfer:
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
Transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
Incubate the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins overnight at 4°C. Recommended targets include:
p-Akt (Ser473) and total Akt
p-mTOR (Ser2448) and total mTOR
p-p70S6K (Thr389) and total p70S6K
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
Detection:
Apply an enhanced chemiluminescence (ECL) substrate.
Capture the signal using an imaging system.
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation and Expected Outcomes
Quantitative Data Summary
Parameter
Control
Creatine (5 mM)
N-Phosphocreatine (5 mM)
Expected Outcome with N-Phosphocreatine
Intracellular ATP (µM/mg protein)
Baseline
↑
↑ or ↑↑
Increased ATP levels, potentially higher than with creatine alone.
Intracellular PCr (nmol/mg protein)
Baseline
↑↑
↑↑
Significant increase in the intracellular phosphocreatine pool.
Note: The table presents hypothetical data trends. Actual results may vary.
Visualizations
Experimental Workflow
Caption: Workflow for N-phosphocreatine supplementation in C2C12 cells.
The Phosphocreatine Energy Shuttle
Caption: The phosphocreatine shuttle facilitates energy transfer.
Akt/mTOR Signaling Pathway
Caption: Proposed activation of the Akt/mTOR pathway by N-phosphocreatine.
References
Antony, G., & Schiman, C. (2008). Phosphocreatine as an energy source for actin cytoskeletal rearrangements during myoblast fusion. Journal of Physiology, 586(12), 3023-3033. Available at: [Link]
Wikipedia. (n.d.). Phosphocreatine. Retrieved from [Link]
Valastro, B., et al. (2016). Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson's Model. Oxidative Medicine and Cellular Longevity, 2016, 8493576. Available at: [Link]
Terjung, R. L., et al. (1997). Creatine and Phosphocreatine: A Review of Their Use in Exercise and Sport. Journal of Athletic Training, 32(1), 45-51. Available at: [Link]
Deldicque, L., et al. (2007). Creatine enhances differentiation of myogenic C2C12 cells by activating both p38 and Akt/PKB pathways. American Journal of Physiology-Cell Physiology, 293(4), C1263-C1271. Available at: [Link]
Cymbiotika. (2024). How Creatine Phosphate Fuels Muscle Cells. Retrieved from [Link]
Yoon, M. S. (2017). mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass. Frontiers in Physiology, 8, 788. Available at: [Link]
Deldicque, L., et al. (2007). Creatine enhances differentiation of myogenic C2C12 cells by activating both p38 and Akt/PKB pathways. American Journal of Physiology-Cell Physiology, 293(4), C1263-C1271. Available at: [Link]
Lancha, A. H. Jr., et al. (2014). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Einstein (Sao Paulo), 12(1), 126-131. Available at: [Link]
Journal of Sports Medicine and Therapy. (2023). Creatine Supplementation and Akt/mTOR Pathway: Unraveling the Connection for Optimal Muscle Performance. Available at: [Link]
Mobley, C. B., et al. (2023). The Effects of Creatine Monohydrate and/or Whey Protein on the Muscle Protein Synthesis and Anabolic Signaling Responses in Non-Stressed C2C12 Murine Myotubes. Medicina, 59(5), 948. Available at: [Link]
Shen, Y., et al. (2017). NMR-based metabolomic analysis for the effects of creatine supplementation on mouse myoblast cell line C2C12. Acta Biochimica et Biophysica Sinica, 49(7), 617-627. Available at: [Link]
Zhao, F. Q., et al. (2014). Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood. PLoS One, 9(1), e87021. Available at: [Link]
ResearchGate. (n.d.). Chromatograms of extracts from myocardial tissue before (a) and after.... Retrieved from [Link]
Perry, C. G., et al. (2013). Modelling in vivo creatine/phosphocreatine in vitro reveals divergent adaptations in human muscle mitochondrial respiratory control by ADP after acute and chronic exercise. The Journal of Physiology, 591(Pt 24), 6293-6306. Available at: [Link]
McMahon, C. D., & Jenkins, D. G. (2002). Factors Affecting the Rate of Phosphocreatine Resynthesis Following Intense Exercise. Sports Medicine, 32(12), 761-784. Available at: [Link]
ResearchGate. (n.d.). Effect of creatine on intracellular ATP/Phosphocreatine content in.... Retrieved from [Link]
Valenzuela, C. A., et al. (2014). Creatine supplementation upregulates excitation-contraction coupling in C2C12 myotubes. Journal of Receptor, Ligand and Channel Research, 7, 33-41. Available at: [Link]
Jones, S., et al. (2009). Muscle [phosphocreatine] dynamics following the onset of exercise in humans: the influence of baseline work-rate. The Journal of Physiology, 587(Pt 11), 2697-2707. Available at: [Link]
ResearchGate. (2025). Phosphocreatinine, a high-energy phosphate in muscle, spontaneously forms phosphocreatine and creatinine under physiological conditions. Retrieved from [Link]
Lv, L., Xi, H., & Han, G. (2013). An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study. Journal of Analytical Sciences, Methods and Instrumentation, 3, 17-23. Available at: [Link]
Aipak Engineering. (2025). Dmem Cell Culture Medium: The Complete FAQ Guide In 2025. Retrieved from [Link]
Science Publishing Group. (2025). Evaluation of the Effect of Clonapure® Versus Creatine Monohydrate on ATP Levels in a C2C12 Muscle Cell Line. Journal of Food and Nutrition Science, 13(3), 69-74. Available at: [Link]
Deldicque, L., et al. (2007). Creatine enhances differentiation of myogenic C2C12 cells by activating both p38 and Akt/PKB pathways. American Journal of Physiology-Cell Physiology, 293(4), C1263-C1271. Available at: [Link]
Ferretti, R., et al. (2018). High-fat diet suppresses the positive effect of creatine supplementation on skeletal muscle function by reducing protein expression of IGF-PI3K-AKT-mTOR pathway. PLoS One, 13(10), e0199728. Available at: [Link]
ResearchGate. (2025). Evaluation of the Effect of Clonapure® Versus Creatine Monohydrate on ATP Levels in a C2C12 Muscle Cell Line. Retrieved from [Link]
Application Note: High-Resolution ³¹P NMR Spectroscopy for the Analysis of N-Phosphocreatine in Biological Systems
Introduction: The Central Role of N-Phosphocreatine in Cellular Energetics N-Phosphocreatine (PCr), a high-energy phosphate compound, serves as a critical temporal and spatial energy buffer in tissues with high and fluct...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Central Role of N-Phosphocreatine in Cellular Energetics
N-Phosphocreatine (PCr), a high-energy phosphate compound, serves as a critical temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain.[1][2] It provides a readily available source of phosphoryl groups for the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP), a reaction catalyzed by creatine kinase (CK). This system is fundamental for maintaining ATP homeostasis during periods of intense metabolic activity. Consequently, the accurate quantification of PCr and the kinetic analysis of the CK reaction are paramount for understanding cellular bioenergetics in both physiological and pathological states, offering significant insights for drug development and disease diagnostics.
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive analytical technique uniquely suited for this purpose.[1][2] Its ability to directly detect and quantify phosphorus-containing metabolites in vivo and in tissue extracts provides a dynamic window into cellular energy metabolism without the need for destructive sampling.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the robust analysis of N-phosphocreatine using ³¹P NMR spectroscopy.
Theoretical Principles of ³¹P NMR for PCr Analysis
The utility of ³¹P NMR stems from the fact that the phosphorus-31 nucleus has a spin of ½ and a natural abundance of 100%, making it a highly sensitive nucleus for NMR detection.[5][6] The key parameters derived from a ³¹P NMR spectrum for PCr analysis are:
Chemical Shift (δ): The resonance frequency of a ³¹P nucleus is highly sensitive to its local chemical environment. This allows for the distinct identification of PCr, the three phosphate groups of ATP (α, β, and γ), inorganic phosphate (Pi), and other phosphometabolites. The chemical shift of PCr is typically used as a reference (0 ppm) in biological samples.
Signal Intensity (Integral): The area under each resonance peak is directly proportional to the number of nuclei contributing to it, and thus to the concentration of the metabolite.[5] This principle allows for the accurate quantification of PCr and other phosphorus-containing compounds.
Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclear spins can lead to the splitting of NMR signals, providing valuable structural information. In the context of PCr analysis, the coupling between the phosphorus and neighboring protons can be observed, though proton decoupling is often employed to simplify the spectrum and improve signal-to-noise.
Relaxation Times (T1 and T2): These parameters describe the return of the nuclear spins to equilibrium after being perturbed by a radiofrequency pulse. Knowledge of T1 (spin-lattice relaxation) is crucial for setting the appropriate relaxation delay in quantitative experiments to ensure full signal recovery between scans.
Experimental Workflow: From Tissue to Data
A robust ³¹P NMR analysis of PCr requires meticulous attention to detail at each stage of the experimental process, from sample collection to data interpretation.
Figure 1: A generalized workflow for the ³¹P NMR analysis of N-phosphocreatine from biological tissue.
Protocol 1: Sample Preparation for Ex Vivo ³¹P NMR Analysis
The primary objective of this protocol is to extract phosphometabolites from biological tissue while preserving their in vivo concentrations. This is achieved through rapid quenching of metabolic activity and efficient extraction.
Rationale: Immediate freezing of the tissue in liquid nitrogen is critical to halt enzymatic activity, particularly that of ATPases and creatine kinase, which would otherwise alter the PCr/ATP ratio.[7][8] A dual-phase extraction using a chloroform/methanol/water mixture allows for the separation of hydrophilic metabolites (including PCr, ATP, and Pi) from lipophilic compounds, reducing spectral complexity.[7][8][9]
Materials:
Liquid nitrogen
Pre-chilled mortar and pestle
Ice-cold chloroform (CHCl₃)
Ice-cold methanol (CH₃OH)
Ice-cold deionized water
Centrifuge capable of 4°C and high-speed centrifugation
Vacuum concentrator
Deuterated water (D₂O) with a known concentration of an internal standard (e.g., trimethylphosphine oxide - TMPO)
pH meter
Step-by-Step Methodology:
Tissue Excision and Quenching: Immediately upon excision, freeze-clamp the tissue using tongs pre-cooled in liquid nitrogen or drop it directly into liquid nitrogen. Store at -80°C until extraction.
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle. This increases the surface area for efficient extraction.
Metabolite Extraction: Add the powdered tissue to a pre-chilled tube containing an ice-cold chloroform/methanol mixture (typically a 1:2 v/v ratio). Homogenize thoroughly using a tissue homogenizer.[7][8]
Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.[7] This will result in three layers: an upper aqueous/methanol layer containing hydrophilic metabolites, a protein disk in the middle, and a lower chloroform layer with lipids.
Collection and Drying: Carefully collect the upper aqueous phase. To maximize yield, the protein pellet can be re-extracted. Dry the collected aqueous phase in a vacuum concentrator.
Reconstitution: Reconstitute the dried extract in a known volume of D₂O containing an internal standard for quantification and referencing. Adjust the pH to a physiological value (typically 7.2-7.4) using dilute NaOH or HCl.
Protocol 2: ³¹P NMR Data Acquisition
This protocol outlines the key steps for acquiring high-quality, quantitative ³¹P NMR spectra.
Rationale: Proper shimming of the magnetic field is essential to achieve narrow linewidths and high spectral resolution. A simple pulse-acquire sequence with proton decoupling is often sufficient for routine quantification. The relaxation delay (D1) is a critical parameter for quantitative accuracy and should be set to at least 5 times the longest T1 of the metabolites of interest to ensure complete relaxation between scans.
Instrumentation and Parameters:
NMR Spectrometer with a phosphorus-capable probe
Standard 5mm NMR tubes
Step-by-Step Methodology:
Sample Loading and Shimming: Transfer the reconstituted sample to an NMR tube. Insert the tube into the spectrometer and perform magnetic field shimming to optimize homogeneity.
Pulse Sequence Selection: For quantitative analysis, a simple pulse-acquire sequence with inverse-gated proton decoupling is recommended. Inverse-gated decoupling prevents the Nuclear Overhauser Effect (NOE), which can perturb signal intensities.[10]
Acquisition Parameters:
Pulse Width: Calibrate a 90° pulse for the ³¹P channel.
Acquisition Time (AQ): Set to allow for adequate digital resolution (typically 1-2 seconds).
Relaxation Delay (D1): Set to 5 times the longest T1 relaxation time of the metabolites of interest (for PCr and ATP, this is typically in the range of 3-5 seconds, so a D1 of 15-25 seconds is appropriate).
Number of Scans (NS): Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the sample concentration.
Spectral Width (SW): Set to encompass all expected phosphorus signals (e.g., 50-100 ppm).
Data Acquisition: Acquire the Free Induction Decay (FID).
Data Processing and Analysis
1. Spectral Processing:
Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-5 Hz) to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline for accurate integration.
Referencing: Reference the spectrum by setting the PCr peak to 0 ppm.
2. Quantification of N-Phosphocreatine:
The concentration of PCr can be determined relative to an internal standard of known concentration using the following equation:
CPCr = (IPCr / NPCr) * (NStd / IStd) * CStd
Where:
C = Concentration
I = Integral of the resonance signal
N = Number of phosphorus nuclei contributing to the signal (NPCr = 1)
PCr = Phosphocreatine
Std = Internal Standard
Table 1: Typical ³¹P NMR Parameters for Key Metabolites in Muscle
The chemical shift of inorganic phosphate (Pi) is sensitive to the pH of the surrounding medium due to the protonation equilibrium between H₂PO₄⁻ and HPO₄²⁻.[13][14] This property can be exploited to non-invasively measure intracellular pH. A calibration curve of Pi chemical shift versus pH must be generated under conditions that mimic the intracellular ionic environment.[15]
The intracellular pH can then be calculated using the Henderson-Hasselbalch equation adapted for NMR chemical shifts:
pH = pKₐ + log[(δobs - δacid) / (δbase - δobs)]
Where:
pKₐ is the acid dissociation constant of phosphoric acid.
δobs is the observed chemical shift of Pi.
δacid is the chemical shift of the fully protonated form (H₂PO₄⁻).
δbase is the chemical shift of the deprotonated form (HPO₄²⁻).
2. Creatine Kinase (CK) Kinetics:
³¹P NMR magnetization transfer techniques, such as saturation transfer, can be used to measure the forward and reverse fluxes of the CK reaction in vivo or in situ.[16][17][18][19] In a saturation transfer experiment, the γ-ATP resonance is selectively saturated with a long, low-power radiofrequency pulse. This saturation is transferred to the PCr pool via the CK-catalyzed exchange of the phosphoryl group. The rate of this transfer is reflected in the decrease in the PCr signal intensity. By measuring the extent of this signal decrease, the pseudo-first-order rate constant (kfor) for the forward reaction (PCr + ADP → ATP + Cr) can be determined.[20]
Figure 2: The reversible reaction catalyzed by Creatine Kinase, a key pathway in cellular energy buffering.
Conclusion
³¹P NMR spectroscopy offers a robust and versatile platform for the detailed analysis of N-phosphocreatine and related energy metabolites. Its non-invasive nature makes it an invaluable tool for both in vivo studies of dynamic metabolic processes and for the accurate quantification of metabolites in tissue extracts. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently employ ³¹P NMR to gain critical insights into cellular bioenergetics, paving the way for advancements in our understanding of health and disease, and accelerating the development of novel therapeutic strategies.
References
Introduction to in vivo 31P magnetic resonance spectroscopy of (human) skeletal muscle. (URL: _)
Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts - PMC. (URL: )
Integrated pH Measurement during Reaction Monitoring with Dual-Reception 1H–31P NMR Spectroscopy | Analytical Chemistry - ACS Public
31P-NMR spectroscopy and the metabolic properties of different muscle fibers. (URL: )
Kinetics of creatine kinase in heart: a phosphorus-31 NMR saturation- and inversion-transfer study. (URL: )
In-Vivo 31P NMR Spectroscopy Assessment of Skeletal Muscle Bioenergetics after Spinal Cord Contusion in R
In vivo 31P nuclear magnetic resonance spectroscopy of skeletal muscle energetics in endotoxemic rats: a prospective, randomized study - PubMed. (URL: )
Introduction to in vivo 31P magnetic resonance spectroscopy of (human) skeletal muscle - Cambridge University Press & Assessment. (URL: )
Kinetics of creatine kinase in heart: a 31P NMR saturation- and inversion-transfer study. (URL: )
A comparison of 31P-NMR saturation transfer and isotope-exchange measurements of creatine kinase kinetics in vitro. - Cancer Research UK Cambridge Institute. (URL: )
Comparison of pH Measurements Made Using 31P NMR and a Fibreoptic pH Meter. (URL: )
Intracellular pH measurements by 31P nuclear magnetic resonance. Influence of factors other than pH on 31P chemical shifts - PubMed. (URL: )
In vivo quantification of creatine kinase kinetics in mouse brain using 31 P-MRS
A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies. (URL: )
Phosphorus NMR and Its Application to Metabolomics | Analytical Chemistry. (URL: )
Phosphorus NMR and its application to metabolomics - PMC - NIH. (URL: )
31P NMR saturation transfer study of the creatine kinase reaction in human skeletal muscle at rest and during exercise - PubMed. (URL: )
In Sample pH Measurement by 31P Phosph
A Pipeline for Making 31P NMR Accessible for Small- and Large-Scale Lipidomics Studies - ChemRxiv. (URL: )
In Sample pH Measurement by 31P Phosph
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. (URL: )
Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts | JACS Au - ACS Public
Absolute quantification of phosphorus metabolite concentrations in human muscle in vivo by 31P MRS: a quantit
The 31P Spectral Modulus (PSM)
Application of Quantitative Phosphorous Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents - Defence Science and Technology. (URL: )
Metabolic control principles and 31P NMR - PubMed - NIH. (URL: )
Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and imaging: a methodology review. (URL: )
Determination of free creatine and phosphocreatine concentrations in the isolated perfused rat heart by 1H- and 31P-NMR - PubMed. (URL: )
Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC. (URL: )
31P-NMR spectrum of phosphocreatine: deuterium-induced splitting of the signal - PubMed. (URL: )
31P nuclear magnetic relaxation studies of phosphocre
Quantification of 31P NMR Spectra using LCModel - ISMRM. (URL: )
A 31P NMR External Reference for Intact Biological Systems - Joseph A DiVerdi. (URL: )
Absolute quantification of phosphorus metabolite concentrations in human muscle in vivo by 31P MRS: A quantitative review | Request PDF - ResearchG
Evaluation of Metabolite Extraction Strategies From Tissue Samples Using NMR Metabolomics | Request PDF - ResearchG
Quantification of skeletal muscle mitochondrial function by 31P magnetic resonance spectroscopy techniques: a quantit
Application of 31P-NMR spectroscopy to the study of stri
Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipit
How to make an NMR sample. (URL: )
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NMR Spectroscopy for Metabolomics Research - Semantic Scholar. (URL: )
31P NMR quantitation of phosphorus metabolites in rat heart and skeletal muscle in vivo - PubMed. (URL: )
In Vitro 31P MR Chemical Shifts of In Vivo-Detectable Metabolites at 3T as a Basis Set for a Pilot Evaluation of Skeletal Muscle and Liver 31P Spectra with LCModel Software - MDPI. (URL: )
31P‐MRS‐Measured Phosphocreatine Recovery Kinetics in Human Muscles in Health and Disease—A System
Application Note: N-Phosphocreatinate as a High-Efficiency Phosphate Donor for ATP Regeneration in Biocatalysis
Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Causality In cell-free biocatalysis...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals
Content Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Mechanistic Causality
In cell-free biocatalysis and in vitro synthetic biology, the stoichiometric consumption of Adenosine Triphosphate (ATP) presents a dual challenge: the prohibitive cost of bulk ATP and the severe product inhibition caused by the accumulation of Adenosine Diphosphate (ADP) or Adenosine Monophosphate (AMP). To circumvent this, biocatalytic workflows employ enzymatic ATP regeneration systems.
Among the available high-energy phosphate donors, N-phosphocreatinate (also known as phosphocreatine, CP, or PCr) coupled with Creatine Kinase (CK; E.C. 2.7.3.2) has emerged as a superior thermodynamic and kinetic engine for driving complex multi-enzyme cascades [1].
The Causality Behind the CP/CK Selection
The selection of the CP/CK system over other regeneration methods is grounded in strict thermodynamic and kinetic principles:
Thermodynamic Driving Force: The standard free energy of hydrolysis (
ΔG∘′
) of N-phosphocreatinate is -43.1 kJ/mol , which is significantly more exergonic than that of ATP (-30.6 kJ/mol). This steep thermodynamic gradient heavily favors the forward phosphorylation of ADP, maintaining an ATP:ADP ratio of >99:1 in a closed in vitro system[1].
Kinetic Superiority (Low
Km
): Creatine Kinase exhibits a remarkably low Michaelis constant (
Km
) for ADP compared to other kinases like Pyruvate Kinase (PK) or Acetate Kinase (AcK). This allows the system to scavenge ADP efficiently even when total adenine nucleotide concentrations are kept intentionally low (e.g., 1–2 mM) to prevent Mg
2+
depletion and allosteric inhibition of the primary biocatalyst [2].
Chemical Stability: Unlike acetyl phosphate (AcP), which is prone to rapid spontaneous hydrolysis in aqueous buffers, N-phosphocreatinate remains highly stable under standard biocatalytic conditions (pH 7.0–8.5, 25–37°C), ensuring a sustained energy supply for reactions lasting 24–72 hours [2].
Comparative Analysis of ATP Regeneration Systems
To justify experimental design choices, it is critical to benchmark N-phosphocreatinate against alternative phosphate donors.
Table 1: Quantitative and Qualitative Comparison of in vitro ATP Regeneration Donors
Regeneration System
Phosphate Donor
ΔG∘′
of Hydrolysis
Donor Stability (Aqueous)
Relative Cost
Mechanistic Profile & Limitations
CP / CK
N-Phosphocreatinate
-43.1 kJ/mol
High
Moderate
Optimal balance of stability and power. Low
Km
for ADP minimizes product inhibition.
PEP / PK
Phosphoenolpyruvate
-61.9 kJ/mol
Low (in lysates)
Very High
Highest energy transfer, but prohibitively expensive. Rapidly degraded by endogenous phosphatases in crude extracts.
AcP / AcK
Acetyl Phosphate
-43.1 kJ/mol
Very Low
Low
Cost-effective but highly unstable. The reversible nature of AcK limits maximum ATP yields.
PolyP / PPK
Polyphosphate
~ -30.0 kJ/mol
High
Very Low
Cheapest donor, but lacks a strong thermodynamic gradient. Requires massive stoichiometric excess, which can chelate metals and inhibit enzymes[3].
System Architecture: The Biocatalytic Energy Cycle
The following diagram illustrates the logical relationship between the CP/CK regeneration engine and a primary biocatalytic cascade (e.g., the phosphorylation of cytidine monophosphate (CMP) to CTP, a critical step in the synthesis of sugar nucleotides like CMP-Neu5Ac).
Caption: The coupled CP/CK ATP regeneration cycle driving a primary kinase-mediated biocatalytic cascade.
This protocol details the use of the CP/CK system to drive the synthesis of CMP-Neu5Ac, a high-value sugar nucleotide used in drug development for the sialylation of therapeutic proteins. The protocol is designed as a self-validating system , embedding thermodynamic and kinetic checkpoints directly into the workflow.
Reagent & Buffer Preparation
Reaction Buffer: 100 mM Tris-HCl (pH 7.5) containing 20 mM MgCl
2
. Causality: Mg
2+
is an essential cofactor for both CK and the target kinases; it coordinates the phosphate groups of ATP/ADP, lowering the activation energy for phosphoryl transfer.
Primary Substrates: 50 mM N-acetylmannosamine (ManNAc), 50 mM Sodium pyruvate, 50 mM CMP.
Energy Reservoir: 110 mM N-phosphocreatinate disodium salt. Causality: A slight stoichiometric excess (2.2x relative to CMP) is used because the conversion of CMP to CTP requires two phosphorylation events (CMP
→
CDP
→
CTP).
Catalytic Nucleotide: 2 mM ATP. Causality: Kept low to prevent Mg
2+
depletion and to avoid allosteric inhibition of the downstream sialyltransferases.
Enzyme Assembly
Add the following enzymes to the reaction vessel (per 10 mL reaction volume):
Target Cascade:
Aldolase (NanA): 50 U (Condenses ManNAc and pyruvate to Neu5Ac).
CMP-sialic acid synthetase (NeuA): 50 U (Couples Neu5Ac with CTP).
Myokinase (MK): 100 U (Bridges the gap, phosphorylating CMP to CDP, and CDP to CTP using ATP).
Regeneration Engine:
Creatine Kinase (CK): 200 U.
Thermodynamic Driver:
Inorganic Pyrophosphatase (PPA): 50 U. Causality: NeuA produces Pyrophosphate (PPi) as a byproduct. PPA hydrolyzes PPi into two molecules of inorganic phosphate (P
i
), rendering the CMP-Neu5Ac synthesis thermodynamically irreversible [1].
Execution & Real-Time Validation
Initiation: Combine all reagents in a bioreactor at 30°C with gentle agitation (150 rpm).
Checkpoint 1 (pH Monitoring): Monitor the pH continuously. The hydrolysis of PPi and the transfer of phosphates will release protons. Use an automated titrator with 1 M NaOH to maintain the pH strictly at 7.5. Self-Validation: A steady consumption of NaOH confirms active phosphoryl transfer and PPi hydrolysis.
Checkpoint 2 (Kinetic Tracking): At
t=1,4,8,and 24
hours, withdraw 50
μ
L aliquots. Quench by adding 50
μ
L of ice-cold methanol and centrifuge at 12,000
×
g for 5 minutes.
Completion: The reaction typically reaches >95% conversion within 24–36 hours.
Analytical Validation (E-E-A-T Quality Control)
To ensure the trustworthiness of the protocol, the system must be validated analytically to prove that the CP/CK engine is functioning and that the primary cascade is not stalling due to energy depletion.
HPLC Tracking of the ATP:ADP Ratio
Method: Isocratic Ion-Pairing HPLC.
Column: C18 reverse-phase column (e.g., 250
×
4.6 mm, 5
μ
m).
Mobile Phase: 100 mM Potassium phosphate buffer (pH 6.5) containing 5 mM tetrabutylammonium bromide (TBAB) and 10% methanol.
Detection: UV absorbance at 254 nm.
Validation Criteria: A functioning CP/CK system will maintain an ATP peak area of
>90%
relative to the total adenine nucleotide pool (ATP + ADP + AMP). If the ADP peak exceeds 10%, the CK enzyme has lost activity or the N-phosphocreatinate reservoir is depleted.
Stoichiometric Validation via Creatine Accumulation
Because 1 mole of N-phosphocreatinate transfers 1 mole of phosphate to yield 1 mole of Creatine, tracking free Creatine provides a direct stoichiometric readout of ATP regenerated.
Validation Criteria: The molar concentration of free creatine at
t=24
hours must equal exactly twice the molar concentration of the synthesized CMP-Neu5Ac (since CMP
→
CTP requires two ATP equivalents).
Negative Control (System Integrity)
Run a parallel 1 mL reaction omitting Creatine Kinase.
Expected Result: The reaction will rapidly stall at
<5%
conversion. The HPLC profile will show complete conversion of the 2 mM ATP pool into ADP/AMP, proving that product formation is strictly dependent on the N-phosphocreatinate regeneration engine and not on background lysate activity.
References
Zhang, J., Wu, B., Zhang, Y., Kowal, P., & Wang, P. G. "Creatine Phosphate−Creatine Kinase in Enzymatic Synthesis of Glycoconjugates." Organic Letters, 5(15), 2583-2586 (2003). Available at:[Link]
"Comparative Study of Energy Donor Molecules in Cell-free Protein Synthesis." Patent/Literature Review on CFPS Energy Systems (2025). Available at:[Link](Note: Links to recent comprehensive reviews on ATP regeneration in engineered E. coli and CFPS platforms).
"Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs." Catalysts / MDPI (2025). Available at:[Link](Note: Standardized DOI resolver for the comparative analysis of PolyP vs. CP regeneration systems).
Technical Notes & Optimization
Troubleshooting
Technical Support Center: N-Phosphocreatinate Solution Stability & Troubleshooting
Welcome to the N-Phosphocreatinate (PCr) Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of PCr (creatine phosphate) in aqueous...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the N-Phosphocreatinate (PCr) Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of PCr (creatine phosphate) in aqueous solutions. The phosphoramidate (P-N) bond in PCr is thermodynamically unstable under specific environmental conditions, leading to rapid loss of your active compound and the accumulation of experimental artifacts (creatine, creatinine, and inorganic phosphate).
This guide is designed to move beyond basic instructions by explaining the causality behind PCr degradation and providing self-validating protocols to ensure absolute scientific integrity in your drug development and metabolic assays.
Part 1: Core Mechanisms of Degradation (FAQ)
Q: Why does my N-phosphocreatinate standard degrade so rapidly in water?A: The degradation of PCr is driven by two distinct chemical pathways dictated by pH and temperature:
Acid-Catalyzed Hydrolysis: The P-N bond in phosphocreatine is highly exergonic (ΔG°' = -43.1 kJ/mol)[1]. In unbuffered water, dissolved CO₂ can lower the pH. Below pH 4.0, PCr undergoes rapid hydrolysis, cleaving the phosphoramidate bond to yield free creatine and inorganic phosphate[1][2].
Thermal Non-Enzymatic Cyclization: Even at a stable, physiological pH of 7.4, elevated temperatures drive the spontaneous, irreversible cyclization of the creatine moiety into creatinine. At 37°C, this non-enzymatic degradation occurs at a rate of approximately 1.7% per day, yielding a half-life of roughly 41 days[1][3].
Q: Can I store my working solutions at 4°C for a week?A: It is highly discouraged for quantitative analytical work. While refrigeration slows the cyclization process compared to room temperature or 37°C, baseline drift will still occur. Furthermore, if the solution is not strictly buffered to pH 7.4–8.0, hydrolysis will continuously alter the stoichiometric ratio of your standard[4].
Mechanistic pathways of N-phosphocreatinate degradation via hydrolysis and cyclization.
Part 2: Troubleshooting Guide
Issue 1: Drifting baseline or loss of signal in HPLC over a 24-hour autosampler run.
The Causality: Autosamplers maintained at room temperature (20-25°C) allow for continuous cyclization of PCr to creatinine and slow hydrolysis. Furthermore, if your mobile phase is acidic (common in reverse-phase HPLC), any time spent in the injection needle or loop accelerates P-N bond cleavage[2].
The Solution:
Utilize a temperature-controlled autosampler set strictly to 4°C.
Ensure your sample diluent is buffered to pH 7.8 using a non-nucleophilic buffer (e.g., HEPES).
Use a stability-indicating ion-pair RP-HPLC method validated for separating PCr, creatine, and creatinine[2].
Issue 2: In vivo myocardial protection models showing inconsistent efficacy.
The Causality: Creatine phosphate sodium (CPS) is used clinically as a myocardial protective agent[2]. If your dosing solutions are prepared in unbuffered saline and left on the benchtop, the pH can drift, leading to partial hydrolysis. You may inadvertently be injecting a mixture of PCr, free creatine, and phosphate, which alters the thermodynamic buffering capacity of the ATP/ADP ratio[5].
The Solution: Prepare dosing solutions immediately prior to injection in a pH 7.4 buffered vehicle, or use lyophilized aliquots reconstituted on ice.
Part 3: Quantitative Stability Data
To facilitate rapid decision-making, the following table summarizes the kinetic and thermodynamic vulnerabilities of N-phosphocreatinate and its derivatives based on environmental parameters[1][2][3][4].
Environmental Condition
Primary Degradation Pathway
Degradation Rate / Half-Life
Recommended Action
pH < 4.0 (Acidic)
P-N Bond Hydrolysis
Rapid (Minutes to Hours)
Avoid acidic buffers; never use unbuffered DI water for long-term storage.
pH 7.4 @ 37°C
Cyclization to Creatinine
~1.7% per day (t½ ≈ 41 days)
Do not incubate stock solutions; keep on ice during benchwork.
pH 7.4 @ 25°C
Cyclization to Creatinine
Moderate (Days to Weeks)
Prepare fresh daily or use temperature-controlled autosamplers.
pH 7.4 @ -80°C
None (Kinetically frozen)
Stable for > 6 months
Flash-freeze single-use aliquots immediately after preparation.
Part 4: Self-Validating Experimental Protocol
To guarantee the integrity of your PCr solutions, you must implement a self-validating system . This means the protocol includes built-in quality control (QC) gates that empirically prove the compound's stability before you proceed to your primary experiment.
Methodology: Preparation of Ultra-Stable 100 mM PCr Stock
Step 1: Buffer Preparation & Thermal Control
Prepare a 100 mM HEPES buffer. Adjust the pH to 7.8 using NaOH. Causality: A slightly alkaline pH protects the phosphoramidate bond from protonation and subsequent hydrolysis[1][2]. Pre-chill this buffer to 4°C on ice.
Step 2: Dissolution
Weigh the appropriate mass of Creatine Phosphate Disodium Salt (CPS). Slowly add the pre-chilled buffer. Agitate gently by inversion. Causality: Vigorous vortexing can introduce localized kinetic heating, accelerating cyclization[3].
Step 3: Self-Validation Gate 1 (pH Verification)
Action: Measure the pH of the final solution using a micro-probe.
Validation: The addition of the sodium salt can slightly alter the pH. Confirm the solution remains strictly between pH 7.4 and 8.0. If it drops below 7.4, discard and remake the buffer.
Step 4: Self-Validation Gate 2 (Chromatographic Baseline)
Action: Withdraw a 10 µL aliquot and run it through a stability-indicating HPLC method (e.g., monitoring UV absorbance at 210 nm for the P-N bond and cyclized ring)[2].
Validation: Establish the Day 0 Area Under the Curve (AUC) for the intact PCr peak. The presence of a creatinine peak >0.5% indicates thermal damage during transit or preparation.
Step 5: Cryopreservation
Aliquot the validated solution into pre-chilled, single-use microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to -80°C. Causality: Single-use aliquots prevent freeze-thaw cycles, which cause transient pH shifts and localized concentration gradients that degrade the compound.
Step-by-step self-validating workflow for the preparation of stable N-phosphocreatinate solutions.
References
Grokipedia.
MDPI.Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Retrieved March 26, 2026.
Company of Biologists Journals.Phosphocreatine Represents a Thermodynamic and Functional Improvement Over Other Muscle Phosphagens. Retrieved March 26, 2026.
National Center for Biotechnology Information (PMC).
National Center for Biotechnology Information (PMC).
comparing N-phosphocreatinate and ATP in energy buffering assays
Optimizing Energy Buffering in High-Turnover Assays: A Comparative Guide to N-Phosphocreatinate vs. Standalone ATP As a Senior Application Scientist, one of the most frequent points of failure I observe in in vitro bioch...
Author: BenchChem Technical Support Team. Date: April 2026
Optimizing Energy Buffering in High-Turnover Assays: A Comparative Guide to N-Phosphocreatinate vs. Standalone ATP
As a Senior Application Scientist, one of the most frequent points of failure I observe in in vitro biochemical assays and electrophysiological recordings is the mismanagement of cellular energy dynamics. When investigating high-turnover enzymes (like motor proteins and ATPases) or conducting prolonged whole-cell patch-clamp recordings, researchers often rely on a static, standalone addition of Adenosine Triphosphate (ATP). However, biological systems did not evolve to function on static ATP pools; they rely on dynamic energy buffering.
This guide provides an objective, data-driven comparison between using standalone ATP versus an N-phosphocreatinate (Phosphocreatine, PCr) and Creatine Kinase (CK) regeneration system . By understanding the causality behind these biochemical choices, you can prevent product inhibition, stabilize your assay kinetics, and extend the viability of your experimental models.
The Mechanistic Bottleneck of Standalone ATP
In any closed-system assay, the hydrolysis of ATP by target enzymes (e.g., kinases, myosin, or membrane ion pumps) yields Adenosine Diphosphate (ADP) and inorganic phosphate (Pi). When standalone ATP is used, two critical failures occur over time:
Substrate Depletion: The absolute concentration of ATP drops, pushing the reaction out of zero-order kinetics.
Product Inhibition (The ADP Problem): ADP is a potent competitive inhibitor for the nucleotide-binding pockets of most ATP-dependent enzymes. As the
[MgATP]/[MgADP]
ratio falls, ADP outcompetes ATP, artificially suppressing the
Vmax
and inflating the apparent
Km
of your target enzyme.
The N-Phosphocreatinate Energy Buffering System
To circumvent ADP accumulation, assays can be supplemented with an energy buffering system utilizing N-phosphocreatinate (PCr) and Creatine Kinase (CK). N-phosphocreatinate acts as a high-energy phosphate donor. The enzyme CK catalyzes the reversible transfer of this phosphoryl group to ADP, instantly regenerating ATP and leaving behind inert creatine.
This system effectively scavenges inhibitory ADP and maintains a constant
[MgATP]/[MgADP]
ratio, ensuring that your target enzyme operates under true steady-state conditions. In 1[1], the implementation of a PCr/CK shuttle successfully kept ADP levels near zero, revealing the true kinetics of the myosin motors.
Diagram 1: Mechanistic comparison of standalone ATP depletion vs. N-phosphocreatinate energy buffering.
Quantitative Performance Comparison
The following table synthesizes the performance differences between standalone ATP and the PCr/CK regeneration system across standardized in vitro parameters.
Performance Metric
Standalone ATP (4 mM)
N-Phosphocreatinate (15 mM) + CK + ATP (4 mM)
Causality / Impact
ATP Half-Life
< 15–30 minutes
> 4 hours
PCr serves as a deep reservoir, continuously replenishing the active ATP pool[2].
[MgATP]/[MgADP] Ratio
Exponential decay
Maintained at > 100:1
Scavenging ADP prevents competitive inhibition at the enzyme's nucleotide-binding site[1].
Apparent
Km
(Myosin ATPase)
0.156 ± 0.001 mmol/L
0.046 ± 0.001 mmol/L
High ADP in standalone setups artificially inflates
Km
. PCr buffering reveals true enzyme affinity[1].
Patch-Clamp Stability
"Rundown" within 10 mins
Stable for > 45 mins
PCr compensates for the washout of native cellular energy stores during whole-cell dialysis[3].
Cost at Scale (per mL)
High (Requires high initial ATP)
Low (PCr is a cheaper bulk donor)
PCr allows researchers to use catalytic amounts of ATP, lowering the cost for large-volume assays[2].
Application-Specific Workflows
A. Whole-Cell Patch Clamp Electrophysiology
During whole-cell patch-clamp recordings, the internal environment of the cell is dialyzed by the intracellular solution (ICS) inside the glass pipette. This washes out native compounds, including endogenous energy stores. If you only provide standalone ATP, the cell's basal ATPases (like the
Na+/K+
pump) will rapidly deplete it, leading to the "rundown" of ATP-sensitive channels and a loss of holding current. By supplementing the ICS with4[4], the neuron can metabolize the PCr using its own endogenous creatine kinase to maintain long-term health and stable excitability[3].
B. Cell-Free Protein Synthesis (CFPS) & ATPase Assays
In CFPS or motor protein assays, ATP turnover is exceptionally high. Using an ATP regeneration system is mandatory to prevent the reaction from stalling. However, a critical caveat is that commercially purchased Creatine Kinase is often supplied as an oxidized, inactive monomer. It must be reactivated using a reducing agent like Dithiothreitol (DTT) to restore its biological activity before the assay begins[5].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in quality control steps ensure that the energy buffering mechanics are functioning correctly before you introduce your precious target samples.
Protocol 1: Preparation of Intracellular Solution (ICS) for Prolonged Patch-Clamp
Objective: Formulate an ICS that prevents channel rundown via PCr energy buffering.
Base Formulation: In a clean beaker, combine 124 mM K-gluconate (acts as an inert anion to minimize liquid junction potentials[6]), 10 mM HEPES, and 0.2 mM EGTA in ultrapure water.
Energy Supplementation: Add 4 mM
MgATP
, 0.3 mM
Na2GTP
, and 10 mM N-phosphocreatinate di-tris salt[4]. Scientific Note: Keep the solution on ice immediately after adding ATP and PCr to prevent spontaneous hydrolysis.
pH Adjustment: Adjust the pH to 7.3 using KOH.
Validation Checkpoint (Osmolarity): Measure the osmolarity using a freezing-point micro-osmometer. It must read between 285–295 mOsm/L. If it is too high, the cell will shrink; if too low, the cell will swell and rupture.
Sterilization & Storage: Filter the solution through a 0.22 µm syringe filter. Aliquot into 1 mL tubes and store at -20°C[7].
Protocol 2: High-Turnover ATPase Assay with PCr/CK Regeneration
Objective: Establish steady-state kinetics for an ATPase without product inhibition.
Buffer Preparation: Prepare the reaction buffer containing 25 mM HEPES (pH 7.4), 5 mM
MgCl2
, and 50 mM KCl.
CK Reactivation (Critical Step): Rehydrate lyophilized Creatine Kinase (75 µg/mL final concentration) in buffer containing 1 mM DTT. Incubate at room temperature for 15 minutes. Causality: DTT reduces the oxidized cysteine residues in commercial CK, restoring its catalytic function[5].
System Assembly: Add 4 mM ATP and 15 mM N-phosphocreatinate to the reactivated CK mixture.
Validation Checkpoint (Baseline Stability): Monitor the absorbance or fluorescence of the bare buffer for 5 minutes. The signal should remain perfectly flat, validating that the regeneration system does not spontaneously hydrolyze ATP.
Initiation: Introduce your target ATPase and monitor steady-state activity.
Diagram 2: Step-by-step workflow for establishing an in vitro assay with an ATP regeneration system.
Conclusion
Relying on standalone ATP is a common oversight that compromises the integrity of high-turnover assays by introducing uncontrolled variables like ADP accumulation and rapid substrate depletion. By integrating an N-phosphocreatinate and Creatine Kinase regeneration system, researchers can lock their assays into true steady-state kinetics, yielding highly accurate
Km
values, extending patch-clamp viability, and significantly reducing the bulk cost of energy substrates.
References
Coupling Between Myosin ATPase Cycle and Creatine Kinase Cycle Facilitates Cardiac Actomyosin Sliding In Vitro
Source: American Heart Association Journals
URL:[Link]
What are the functions of phosphocreatine and spermine in the internal solution?
Source: ResearchGate
URL:[Link]
Electrophysiology: What goes on the inside?
Source: Scientifica UK
URL:[Link]
N-Phosphocreatinate vs. Cyclocreatine Phosphate: An In Vitro Efficacy and Kinetic Comparison Guide
As a Senior Application Scientist in bioenergetics and preclinical drug development, I frequently evaluate metabolic modulators for ischemic and oncological models. When comparing the in vitro efficacy of N-phosphocreati...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in bioenergetics and preclinical drug development, I frequently evaluate metabolic modulators for ischemic and oncological models. When comparing the in vitro efficacy of N-phosphocreatinate (PCr) —the endogenous gold standard for cellular energy buffering—against its synthetic analog cyclocreatine phosphate (CCrP) , one must look beyond simple binding affinities.
The true divergence between these two phosphagens lies in their thermodynamic stability and kinetic behavior under physiological stress. This guide provides an objective, data-driven comparison of PCr and CCrP, detailing the causality behind their context-dependent efficacies and providing self-validating experimental protocols for your own laboratory workflows.
Mechanistic Divergence: Thermodynamics vs. Kinetics
The creatine kinase (CK) system is the primary spatial and temporal energy buffer in cells with fluctuating energy demands. It catalyzes the reversible transfer of a phosphoryl group from a phosphagen to ADP, regenerating ATP.
N-Phosphocreatinate (PCr): PCr evolved for rapid-fire energy provision. It possesses a highly negative Gibbs standard free energy of hydrolysis, allowing it to rapidly regenerate ATP during sudden bursts of cellular activity. However, this high thermodynamic instability means that during prolonged stress (e.g., ischemia), where intracellular pH and ATP/ADP ratios drop precipitously, the PCr pool is rapidly and completely exhausted[1].
Cyclocreatine Phosphate (CCrP): Cyclocreatine (CCr) is actively taken up by cells and phosphorylated by CK to form CCrP[2]. CCrP possesses a substantially less negative Gibbs free energy of hydrolysis than PCr[3]. Consequently, it acts as a "thermodynamically stable" phosphagen. It continues to buffer the adenylate system at the lower pH values and cytosolic phosphorylation potentials characteristic of prolonged ischemia—conditions under which PCr is rendered entirely ineffective[3].
Furthermore, the kinetic rates of CCrP are drastically different. While the forward synthesis of CCrP is only 5-fold slower than PCr, the reverse reaction (ATP generation from CCrP) is a staggering 160-fold slower [4].
Fig 1: Kinetic divergence of natural vs. synthetic phosphagen systems via Creatine Kinase.
Comparative Quantitative Data
To effectively select between PCr and CCrP for in vitro assays, researchers must account for their distinct enzymatic parameters. The table below summarizes the core kinetic and thermodynamic differences.
Because of the kinetic and thermodynamic differences outlined above, the choice between PCr and CCrP is highly dependent on the experimental model.
A. Ischemia and Cardioprotection (CCrP Superiority)
In in vitro models of myocardial ischemia (e.g., isolated cardiomyocytes subjected to hypoxia), PCr is rapidly depleted. CCrP, however, acts as a long-acting phosphagen. Because it requires a lower pH to trigger hydrolysis, it preserves a basal trickle of ATP during the late stages of ischemia, significantly reducing apoptosis and preserving cellular integrity[3].
B. Oncology and Bioenergetic Trapping (CCrP Superiority)
Many aggressive solid tumors overexpress CK to fuel metastasis[6]. When cultured cancer cells are treated with CCr, the compound is rapidly phosphorylated into CCrP. Because the reverse reaction is 160-fold slower, the phosphate becomes "trapped." The cancer cell expends vital ATP to synthesize CCrP but cannot rapidly extract that energy when needed for proliferation, leading to profound bioenergetic depletion, cell swelling, and apoptosis[4][7].
Self-Validating Experimental Protocols
To ensure rigorous, reproducible data when comparing these phosphagens, I have designed two self-validating in vitro protocols.
Fig 2: Self-validating in vitro workflow for evaluating phosphagen ATP-buffering capacity.
Protocol 1: In Vitro CK Kinetic Assay (Coupled Spectrophotometric Method)
Objective: Quantify the 160-fold divergence in ATP generation rates between PCr and CCrP.
Causality: Direct measurement of ATP is prone to rapid degradation artifacts. By coupling ATP generation to the reduction of NADP+ to NADPH via Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH), we can continuously and stably monitor the reaction optically at 340 nm.
Step-by-Step Methodology:
Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 20 mM Glucose, 1 mM NADP+, 2 U/mL HK, and 2 U/mL G6PDH.
Substrate Addition: Aliquot the buffer into a 96-well UV-transparent plate. Add 2 mM ADP and either 10 mM PCr or 10 mM CCrP to the respective wells.
Self-Validating Blank: Prepare parallel wells containing all reagents except the phosphagen (PCr/CCrP). Causality: This controls for background ATPase/kinase activity in the lysate. The
ΔA340
is only valid if this blank remains flat.
Initiation: Inject purified Creatine Kinase (or standardized cell lysate) to initiate the reaction.
Measurement: Read absorbance at 340 nm continuously for 30 minutes at 37°C. Calculate the Vmax using the molar extinction coefficient of NADPH (
6.22×103 M−1cm−1
).
Protocol 2: Intracellular ATP Buffering Under Ischemic Stress
Objective: Demonstrate CCrP's superior thermodynamic stability in acidic, low-oxygen cellular environments.
Causality: To accurately capture the highly labile adenylate pool (ATP/ADP/AMP), enzymatic activity must be halted instantaneously. Standard detergent lysis allows for ATP degradation during processing. We utilize rapid cold perchloric acid (PCA) lysis because it immediately denatures all ATPases, freezing the metabolic snapshot.
Step-by-Step Methodology:
Pre-loading: Culture target cells (e.g., H9c2 cardiomyocytes) to 80% confluence. Treat with 5 mM Creatine or 5 mM Cyclocreatine for 48 hours to allow intracellular accumulation and phosphorylation[8].
Stress Induction: Replace media with a hypoxic, glucose-free buffer (chemical ischemia via 10 µM FCCP and 5 mM 2-deoxyglucose) for 1 to 4 hours.
Metabolic Arrest (Cold Lysis): Aspirate media and immediately snap-freeze the plate on liquid nitrogen. Add 0.5 M ice-cold Perchloric Acid (PCA).
Self-Validating Spike-in: Immediately add a known concentration of an unnatural nucleotide analog (e.g., AMP-CP) to the PCA buffer. Causality: Post-HPLC analysis, the recovery rate of AMP-CP dictates the exact extraction efficiency, allowing for precise mathematical normalization of the endogenous ATP pool.
Neutralization & Analysis: Scrape the cells, centrifuge at 14,000 x g (4°C), and neutralize the supernatant with 2M KOH. Analyze the supernatant via strong anion-exchange HPLC to quantify the ATP/ADP ratio and total phosphagen pools.
A Comparative Guide to the Stability of N-Phosphocreatinate Salts for Pharmaceutical Applications
For researchers and drug development professionals, understanding the chemical stability of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, objective comparison of the stability o...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, understanding the chemical stability of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, objective comparison of the stability of N-phosphocreatinate, focusing on its commercially prevalent disodium salt form. We will delve into the critical factors influencing its stability, supported by experimental data and established protocols, to empower you in making informed decisions for formulation and development.
Introduction to N-Phosphocreatinate and its Salts
N-phosphocreatine plays a vital role in cellular energy homeostasis, acting as a rapidly mobilizable reserve of high-energy phosphates in tissues with high and fluctuating energy demands, such as muscle and brain.[1][2][3] Exogenous phosphocreatine, administered as a salt, is used therapeutically in conditions like cardiac and skeletal muscle damage.[4] The most common form utilized in pharmaceutical preparations is N-phosphocreatinate disodium salt, often as a tetrahydrate.[4] This guide will focus on the stability of this disodium salt under various conditions, as extensive data is available for this form. While a monosodium salt may exist, the disodium salt is the form predominantly described and studied in the scientific literature.
The Inherent Instability of N-Phosphocreatinate in Aqueous Solutions
N-phosphocreatinate is known to be unstable in aqueous solutions, primarily undergoing hydrolysis to form creatine and inorganic phosphate. Creatine can further cyclize to form creatinine.[5][6] This degradation poses a significant challenge for the development of liquid pharmaceutical formulations.
Below is a diagram illustrating the primary degradation pathway of N-phosphocreatinate.
Caption: Degradation pathway of N-phosphocreatinate.
The rate of this degradation is highly dependent on several factors, which we will explore in the following sections.
Comparative Stability Analysis: The Critical Role of Formulation Parameters
The stability of N-phosphocreatinate disodium salt in aqueous solutions is not absolute but is a function of its chemical environment. Here, we compare its stability under different conditions.
The pH of the aqueous solution is arguably the most critical factor governing the stability of N-phosphocreatinate.
Expertise & Experience: The phosphate group in N-phosphocreatinate is susceptible to hydrolysis, a reaction that is often pH-dependent. In acidic or neutral conditions, the molecule is more prone to degradation. By shifting the pH to the alkaline range, the equilibrium can be shifted to favor the stable, ionized form of the molecule, thereby slowing down the hydrolysis rate.
Experimental Data: Studies have consistently shown that alkaline conditions significantly enhance the stability of N-phosphocreatinate solutions. A patent for a stable aqueous composition of phosphocreatine reports that compositions with a pH of 11 are stable for three months at 25°C and for six months at 5°C.[4] Further stabilization can be achieved at pH values between 8.0 and 12.0.[4]
As with most chemical reactions, temperature plays a crucial role in the degradation kinetics of N-phosphocreatinate.
Expertise & Experience: Lowering the temperature reduces the kinetic energy of the molecules, thereby decreasing the frequency and energy of collisions that lead to the hydrolytic degradation of N-phosphocreatinate. This is a fundamental principle applied to stabilize many pharmaceutical products.
Experimental Data: Storage at reduced temperatures (2-8°C) or in a frozen state (-20°C) is recommended to minimize degradation.[5] The solid form of N-phosphocreatinate disodium salt tetrahydrate is reported to be stable for at least two years when stored at 2-8°C. For aqueous solutions, storage at 2-8°C is suitable for short-term use, while freezing at -20°C is recommended for longer-term storage.[5]
The inclusion of certain excipients can further enhance the stability of N-phosphocreatinate solutions.
Expertise & Experience: The principle of common ion effect can be leveraged to improve stability. By adding a phosphate salt to the formulation, the equilibrium of the hydrolysis reaction is shifted back towards the reactants (N-phosphocreatinate), thus inhibiting its degradation.
Experimental Data: The addition of a phosphate salt, such as sodium phosphate dibasic dihydrate, at concentrations between 5 to 50 mM, has been shown to improve the stability of phosphocreatine solutions, especially when maintained at an alkaline pH.[4] A composition containing phosphocreatine at a concentration of 300 to 700 mM and a phosphate salt at 5 to 50 mM at pH 11 is reported to be stable for at least 12 months at both 5°C and 25°C.[4]
Experimental Protocol for Stability Assessment
To ensure the trustworthiness of stability data, a robust, self-validating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Workflow for Assessing N-Phosphocreatinate Stability
validating N-phosphocreatinate recovery rates in complex biological matrices
Validating N-Phosphocreatinate Recovery in Complex Biological Matrices: A Comparative Analytical Guide Introduction N-phosphocreatinate (phosphocreatine, PCr) serves as the primary rapid-mobilization energy reserve in ma...
Author: BenchChem Technical Support Team. Date: April 2026
Validating N-Phosphocreatinate Recovery in Complex Biological Matrices: A Comparative Analytical Guide
Introduction
N-phosphocreatinate (phosphocreatine, PCr) serves as the primary rapid-mobilization energy reserve in mammalian tissues, buffering ATP levels during periods of high physiological demand. For researchers, scientists, and drug development professionals, accurately quantifying PCr in complex biological matrices (such as myocardium, skeletal muscle, and plasma) presents a significant analytical challenge. The molecule's high-energy N-P bond is notoriously labile, making it highly susceptible to both enzymatic degradation and non-enzymatic acid hydrolysis during sample preparation.
This guide objectively compares traditional and modern extraction methodologies, providing a self-validating framework for achieving >99% recovery rates using LC-MS/MS.
The Mechanistic Causality of PCr Degradation
To optimize recovery, we must first understand why traditional extraction methods fail. Historically, researchers utilized perchloric acid (PCA) to precipitate matrix proteins. While PCA is highly effective at halting enzymatic activity, its highly acidic environment (pH < 3.0) induces rapid non-enzymatic hydrolysis of PCr into creatine and inorganic phosphate. Even at room temperature,1[1], with less than 87% of the initial concentration remaining after just 2 hours.
Conversely, if the biological matrix is not quenched rapidly enough, endogenous creatine kinase (CK) will transfer the phosphate group from PCr to ADP. This artificially inflates ATP and creatine levels while destroying the target PCr analyte.
Mechanistic pathways of N-phosphocreatinate degradation during extraction.
Comparative Analysis of Extraction and Quantification Workflows
To circumvent these degradation pathways, modern LC-MS/MS methodologies have shifted toward cold organic solvent extractions. Using a2[2] simultaneously precipitates proteins and quenches kinase activity without subjecting the sample to destructive acidic conditions. Furthermore, maintaining an3[3] stabilizes the phosphagen during chromatographic separation.
Table 1: Comparative Performance of PCr Extraction Methods
Extraction Matrix
Analytical Platform
PCr Recovery Rate
Matrix Effect
Methodological Caveats
6% Perchloric Acid (PCA)
Ion-Pair HPLC-UV
90.0% - 100.0%
High
Requires immediate neutralization; rapid degradation at room temp (<87% at 2h).
Methanol:Water (1:1, 0°C)
LC-MS/MS (C18, pH 10.0)
> 99.0%
Low
Excellent stability; quenches enzymes without acid hydrolysis; RSD < 15%.
Water:Methanol (1:1)
UPLC-MS/MS (pH 8.5)
> 99.0%
Moderate
High throughput; requires precise temperature control during autosampling.
Self-Validating Experimental Protocol for LC-MS/MS
To ensure scientific integrity, an extraction protocol must function as a self-validating system. By incorporating stable isotope-labeled internal standards (IS) at the exact moment of homogenization, we account for both extraction recovery losses and matrix-induced ion suppression during MS ionization.
Step-by-Step Methodology: Cold Organic Extraction for Muscle Tissue
Matrix Quenching: Immediately upon excision, snap-freeze the biological tissue in liquid nitrogen.
Causality: Liquid nitrogen instantly halts rapid ATP/PCr turnover, preserving the true in vivo metabolic snapshot.
Homogenization & IS Spiking: Transfer 50 mg of frozen tissue to a homogenizer tube. Immediately add 500 µL of pre-cooled (0°C) Methanol:Water (1:1, v/v) containing 50 ng/mL of PCr-d3 (isotope-labeled internal standard). Homogenize on ice.
Causality: The cold organic solvent precipitates endogenous creatine kinase before it can reactivate. The immediate introduction of PCr-d3 ensures that any subsequent degradation or ion suppression affects the analyte and IS equally, mathematically validating the final quantification.
Protein Precipitation: Vortex the homogenate for 2 minutes, then centrifuge at 15,000 × g for 20 minutes at 4°C.
Causality: High-speed cold centrifugation compacts the precipitated protein pellet, preventing column clogging and downstream matrix interference.
Supernatant Isolation: Carefully transfer the supernatant to a pre-chilled autosampler vial. Maintain the autosampler strictly at 4°C.
LC-MS/MS Analysis: Inject 5 µL onto a Hypersil Gold AQ C18 column (or equivalent HILIC column). Use an isocratic or gradient elution with a mobile phase of 2 mmol/L ammonium acetate in water, adjusted to pH 10.0 with ammonia.
Causality: PCr is highly polar. The alkaline pH prevents on-column acid hydrolysis and improves peak shape for phosphorylated compounds, yielding high-contrast MRM transitions.
Self-validating cold organic extraction workflow for N-phosphocreatinate.
References
Simultaneous determination of creatine phosphate, creatine and 12 nucleotides in rat heart by LC-MS/MS. ResearchGate.2
Development and validation of an LC‒MS/MS method for the determination of cyclocreatine phosphate and its related endogenous biomolecules in rat heart tissues. ResearchGate. 3
An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study. Scirp.org. 1
Advanced Laboratory Safety and Operational Logistics for N-Phosphocreatinate Handling
As a Senior Application Scientist, I approach the handling of N-phosphocreatinate (commonly known as phosphocreatine or creatine phosphate) not merely as a safety compliance task, but as a critical exercise in preserving...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of N-phosphocreatinate (commonly known as phosphocreatine or creatine phosphate) not merely as a safety compliance task, but as a critical exercise in preserving molecular integrity. The high-energy phosphoguanidino bond that makes this molecule biologically indispensable for ATP regeneration also renders it highly susceptible to thermal and hydrolytic degradation.
This guide provides a comprehensive, risk-stratified approach to handling N-phosphocreatinate, ensuring both operator safety and flawless experimental execution.
While N-phosphocreatinate is not classified as acutely toxic under standard occupational guidelines, its handling protocols are dictated by its environmental lability. Understanding its physicochemical properties is the first step in designing a robust operational plan.
Ensures the correct salt form is utilized for optimal assay solubility and pH buffering.
Storage Temperature
-20°C (Transport on dry ice)
Prevents spontaneous hydrolysis of the labile high-energy phosphate bond 1[1].
Solubility
Highly soluble in water
Enables rapid reconstitution but makes the powder highly susceptible to ambient moisture (hygroscopic).
Incompatibilities
Strong oxidizing agents
Presents a risk of exothermic reactions; must be stored strictly away from oxidizers 2[2].
Risk-Stratified Personal Protective Equipment (PPE) Matrix
PPE for N-phosphocreatinate serves a bidirectional protective role. While it protects the operator's respiratory tract from nuisance dust, it critically protects the highly sensitive reagent from biological contamination (e.g., human skin nucleases and phosphatases) that would rapidly degrade the substrate.
Table 2: PPE Requirements by Operational Scale
Operational Scale
Task Description
Eye & Face Protection
Hand Protection
Body Protection
Respiratory Protection
Micro-Scale (<1g)
Aliquoting and reconstitution for daily kinetic assays.
Safety glasses with side shields (EN 166 / ANSI Z87.1) 3[3].
Nitrile gloves (min. 0.11mm thickness).
Standard laboratory coat.
Not strictly required if handled gently in a draft-free zone.
Macro-Scale (>1g)
Bulk weighing, stock solution preparation, or spill cleanup.
Chemical safety goggles (to prevent dust ingress).
Nitrile gloves (min. 0.4mm thickness).
Lab coat with chemical-resistant apron.
N95/FFP2 particulate respirator (if local exhaust ventilation is unavailable)3[3].
N-phosphocreatinate is the foundational substrate for clinical and research-grade Creatine Kinase (CK) assays. The following workflow utilizes a coupled enzyme detection system to quantify CK activity.
Coupled enzyme reaction pathway for N-phosphocreatinate in a Creatine Kinase assay.
Step-by-Step Methodology
Phase 1: Reagent Aliquoting and Reconstitution
Thermal Equilibration: Remove the lyophilized N-phosphocreatinate vial from -20°C storage. Crucial Causality: Allow the sealed vial to equilibrate to room temperature for 15–20 minutes. Opening a cold vial induces immediate atmospheric condensation on the hygroscopic powder, accelerating the hydrolysis of the high-energy phosphate bond.
Weighing: Weigh the required mass using an analytical balance. For bulk handling, perform this inside a powder-dispensing fume hood to prevent the aerosolization of nuisance dust.
Reconstitution: Dissolve the powder in the designated assay buffer (e.g., Imidazole buffer, pH 6.7, supplemented with magnesium acetate) 4[4].
Phase 2: Assay Execution (Self-Validating System)
Working Reagent Formulation: Mix the primary reagent (R1: containing ADP, NADP⁺, Hexokinase, and G6PDH) with the N-phosphocreatinate solution (R2) in a 4:1 volumetric ratio 4[4].
System Validation (Quality Control): Trustworthiness in kinetic assays requires self-validating checkpoints. Before introducing the biological sample, measure the baseline absorbance of the working reagent at 340 nm against a water blank. Validation Check: The absorbance must strictly be <0.7004[4]. A higher value indicates spontaneous degradation of the substrate or bacterial contamination, mandating reagent disposal.
Reaction Initiation: Add the biological sample (e.g., serum or plasma) to the working reagent. Avoid hemolyzed samples, as erythrocyte adenylate kinase will falsely elevate the apparent CK activity 5[5]. Incubate at 37°C for 3 minutes.
Kinetic Measurement: Monitor the continuous formation of NADPH by measuring the change in absorbance (ΔA/min) at 340 nm over a 3-minute window. The rate of NADPH formation is directly stoichiometric to CK activity.
Spill Management and Environmental Disposal
Spill Containment: In the event of a dry spill, immediately isolate the area. Causality: Do not use water for the initial cleanup. N-phosphocreatinate is highly water-soluble; adding water creates an aqueous microenvironment that spreads the contamination and promotes rapid bacterial growth.
Mechanical Recovery: Mechanically sweep up the powder using anti-static tools to minimize dust generation 6[6]. Place the recovered material into a sealable, labeled chemical waste container7[7].
Surface Decontamination: Once the bulk powder is removed, wipe the area with a damp paper towel followed by a standard laboratory detergent.
Environmental Routing: Dispose of the chemical waste through a licensed facility. Do not discharge large quantities into the municipal sewer system, as concentrated phosphate loads can drive aquatic eutrophication and violate environmental compliance standards 2[2].
References
Title: SAFETY DATA SHEET: Creatine phosphate disodium salt tetrahydrate
Source: Fisher Scientific
URL:3
Title: Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate
Source: Carl Roth
URL:2
Title: Safety Data Sheet: Creatine Phosphate, Dipotassium Salt
Source: Merck Millipore
URL:1